2-Methyl-1H-benzimidazol-7-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVXDODAPOBXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360647 | |
| Record name | 2-Methyl-1H-benzimidazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96013-05-7 | |
| Record name | 2-Methyl-1H-benzimidazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1H-benzimidazol-7-amine from 2,6-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and efficient synthetic route to 2-Methyl-1H-benzimidazol-7-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2,6-dinitroaniline. This document moves beyond a simple recitation of steps, offering a detailed rationale for the chosen methodologies, insights into reaction mechanisms, and comprehensive protocols designed for reproducibility and safety.
Executive Summary
The synthesis of 2-Methyl-1H-benzimidazol-7-amine from 2,6-dinitroaniline is a two-step process that can be efficiently performed in a one-pot procedure. The core transformation involves the complete reduction of the two nitro groups of the starting material to form the highly reactive 1,2,3-triaminobenzene intermediate. This intermediate is not isolated but is immediately subjected to cyclization with acetic acid to yield the desired benzimidazole derivative. Catalytic hydrogenation is the preferred method for the reduction due to its cleanliness and high efficiency, avoiding the use of harsh and often stoichiometric metal/acid reducing agents. This guide will detail this one-pot approach, providing both the theoretical underpinning and practical execution of the synthesis.
Introduction to the Synthetic Strategy
The overall synthetic transformation is depicted below. The strategy hinges on the initial formation of a vicinal diamine functionality on the benzene ring, which is essential for the subsequent cyclization to form the imidazole ring. The third amino group remains as a key functional handle on the final product.
Figure 1: Overall synthetic route.
A one-pot approach is highly advantageous as the intermediate, 1,2,3-triaminobenzene, is susceptible to oxidation and degradation.[1] By generating it in situ and immediately trapping it with the cyclizing agent, decomposition is minimized, leading to higher overall yields and a more streamlined workflow.
Part 1: The Reductive Amination of 2,6-Dinitroaniline
The cornerstone of this synthesis is the complete reduction of both nitro groups of 2,6-dinitroaniline to primary amines. Several methods can achieve this transformation, each with its own set of advantages and disadvantages.
Method Selection: A Comparative Analysis
| Reduction Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Nickel | High yields, clean reaction, easy product isolation (catalyst is filtered off).[2] | Requires specialized hydrogenation equipment (pressurized vessel), handling of flammable H₂ gas and pyrophoric catalysts. |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Inexpensive reagents, effective for nitro group reduction.[3] | Often requires stoichiometric amounts of metal, leading to large amounts of metallic waste and cumbersome workup procedures to remove metal salts. |
| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate with a catalyst | Avoids the use of high-pressure H₂ gas.[4] | Hydrazine is highly toxic and potentially explosive. |
| Sodium Dithionite | Na₂S₂O₄ | Mild and inexpensive reagent.[5] | Can require large excess of the reagent and may lead to sulfur-containing byproducts. |
Rationale for Recommending Catalytic Hydrogenation:
For the synthesis of 2-Methyl-1H-benzimidazol-7-amine, catalytic hydrogenation using Palladium on carbon (Pd/C) is the recommended method. This choice is predicated on the following:
-
Efficiency and Selectivity: Catalytic hydrogenation is highly efficient for the reduction of aromatic nitro groups and can be driven to completion to form the desired triamine.[2][4]
-
Cleanliness: The only byproduct is water, and the catalyst is easily removed by filtration, simplifying the purification of the subsequent intermediate.
-
Compatibility with One-Pot Synthesis: The reaction conditions for catalytic hydrogenation are generally compatible with the subsequent acid-catalyzed cyclization step.
Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of a nitro group on a palladium surface involves a series of steps:
-
Adsorption: Both hydrogen gas and the nitro compound are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form reactive palladium-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.
-
Desorption: The final amine product desorbs from the catalyst surface.
Part 2: In Situ Cyclization to the Benzimidazole Core
Following the complete reduction of 2,6-dinitroaniline, the resulting 1,2,3-triaminobenzene is not isolated. Instead, acetic acid is introduced directly into the reaction mixture to initiate the formation of the 2-methylbenzimidazole ring system.
The Phillips Condensation
The reaction of a 1,2-phenylenediamine with a carboxylic acid to form a benzimidazole is known as the Phillips condensation. The mechanism proceeds as follows:
-
Amide Formation: One of the amino groups of the diamine attacks the carbonyl carbon of acetic acid, forming a tetrahedral intermediate which then eliminates water to form an N-acyl intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic benzimidazole ring.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-1H-benzimidazol-7-amine and its Isomers: Nomenclature, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical compound class of methylated and aminated benzimidazoles, with a specific focus on clarifying the nomenclature and detailing the properties and applications of its isomers. While the specific compound "2-Methyl-1H-benzimidazol-7-amine" is not widely documented in readily available scientific literature and databases, this guide will delve into its well-characterized isomer, 2-Methyl-1H-benzimidazol-5-amine, as a representative molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to the Benzimidazole Scaffold
The benzimidazole scaffold is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This core structure is of significant interest in medicinal chemistry due to its versatile biological activities. Benzimidazole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive agents[1][2]. The ability of the benzimidazole nucleus to mimic and interact with biological macromolecules, such as enzymes and receptors, makes it a privileged scaffold in drug discovery.
Nomenclature and Isomerism of Amino-2-methylbenzimidazoles
A critical aspect of working with substituted benzimidazoles is the precise understanding of their nomenclature, as different isomers can exhibit vastly different chemical and biological properties. The position of the amino group on the benzene ring of 2-methyl-1H-benzimidazole leads to four possible isomers:
-
2-Methyl-1H-benzimidazol-4-amine
-
2-Methyl-1H-benzimidazol-5-amine
-
2-Methyl-1H-benzimidazol-6-amine
-
2-Methyl-1H-benzimidazol-7-amine
Due to tautomerism in the imidazole ring, the 5- and 6-amino isomers are often considered together, as the proton on the imidazole nitrogen can shift, making the two positions chemically equivalent in some contexts. However, for the purpose of precise nomenclature, they are distinct. The 7-amino isomer, the topic of the initial query, is less commonly reported in the literature compared to the 5- and 6-amino isomers. This guide will focus on the well-documented 2-Methyl-1H-benzimidazol-5-amine as a primary example.
IUPAC Name and Synonyms of 2-Methyl-1H-benzimidazol-5-amine
The officially recognized IUPAC name for this isomer is 2-methyl-1H-benzimidazol-5-amine [3].
This compound is also known by a variety of synonyms, which are crucial to recognize when searching chemical databases and literature[3]:
-
5-Amino-2-methylbenzimidazole
-
2-Methyl-5-aminobenzimidazole
-
6-Amino-2-methylbenzimidazole (due to tautomerism)
-
NSC 240761
-
CHEMBL1188330
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key computed properties for 2-Methyl-1H-benzimidazol-5-amine.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem[3] |
| Molecular Weight | 147.18 g/mol | PubChem[3] |
| CAS Number | 29043-48-9 | PubChem[3] |
| PubChem CID | 315500 | PubChem[3] |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)N | PubChem[3] |
| InChI Key | UJYKXBDYOPPOCY-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Solid (predicted) | |
| pKa (most basic) | 6.5 (predicted) |
Synthesis of 2-Methyl-1H-benzimidazol-5-amine
The synthesis of 2-methyl-1H-benzimidazol-5-amine typically involves the condensation of a substituted o-phenylenediamine with acetic acid. A general and reliable method is the Phillips condensation reaction.
Experimental Protocol: Phillips Condensation
This protocol outlines a standard laboratory procedure for the synthesis of 2-methyl-1H-benzimidazol-5-amine.
Materials:
-
1,2,4-Triaminobenzene dihydrochloride
-
Glacial Acetic Acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,4-triaminobenzene dihydrochloride in a minimal amount of water.
-
Condensation: Add an excess of glacial acetic acid to the solution. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until a precipitate is formed. The pH should be adjusted to be slightly basic (pH 8-9).
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, treatment with activated charcoal during recrystallization can help to decolorize it.
-
Drying: Dry the purified crystals in a vacuum oven to obtain pure 2-methyl-1H-benzimidazol-5-amine.
Causality behind Experimental Choices:
-
Refluxing in Acetic Acid: The high temperature of reflux provides the necessary activation energy for the condensation reaction between the diamine and acetic acid. Acetic acid serves as both a reactant and a solvent.
-
Neutralization: The product is often protonated in the acidic reaction medium. Neutralization with a base is necessary to deprotonate the amine and imidazole groups, causing the neutral product to precipitate out of the aqueous solution.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of an ethanol/water solvent system is based on the differential solubility of the product and impurities at different temperatures.
Synthesis Workflow Diagram
Caption: A schematic of the synthesis workflow for 2-Methyl-1H-benzimidazol-5-amine.
Applications in Drug Development and Research
Benzimidazole derivatives, including amino-2-methylbenzimidazoles, are of significant interest in drug discovery due to their broad spectrum of biological activities.
-
Anticancer Agents: The benzimidazole scaffold is present in several approved anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and protein kinases.
-
Antimicrobial Agents: The structural similarity of the benzimidazole nucleus to purines allows for its interaction with bacterial and fungal enzymes, leading to antimicrobial effects.
-
Anthelmintic Drugs: Several benzimidazole-based drugs, such as albendazole and mebendazole, are widely used to treat parasitic worm infections. They function by inhibiting the polymerization of tubulin in the parasites.
-
Chemical Probes: Substituted benzimidazoles can be functionalized to create chemical probes for studying biological processes and for the identification of new drug targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-methyl-1H-benzimidazol-5-amine.
-
GHS Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
While direct information on 2-Methyl-1H-benzimidazol-7-amine is limited, this guide has provided a comprehensive overview of the closely related and well-documented isomer, 2-Methyl-1H-benzimidazol-5-amine. The principles of nomenclature, synthesis, and potential applications discussed herein are broadly applicable to the class of amino-2-methylbenzimidazoles. Further research into the specific synthesis and biological evaluation of the 7-amino isomer is warranted to fully elucidate its properties and potential as a pharmacophore.
References
-
PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (2023, December 29). Imidazole. Retrieved January 27, 2026, from [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.
-
PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-1H-benzo[d]imidazol-7-ol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Poddar, A., et al. (2022). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
Sources
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Crystal Structure of Benzimidazole Derivatives for Drug Development Professionals: A Case Study on 2-Amino-1-methylbenzimidazole
This guide provides a comprehensive overview of the determination and analysis of the crystal structure of small molecule benzimidazole derivatives, pivotal for modern drug discovery and development. While our primary focus is on the structural elucidation of 2-Methyl-1H-benzimidazol-7-amine, the absence of its publicly available crystal structure data necessitates a detailed examination of a closely related and structurally characterized isomer, 2-Amino-1-methylbenzimidazole. This case study will serve as a practical and insightful template for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.
The benzimidazole core, a bicyclic heterocycle resulting from the fusion of a benzene and an imidazole ring, is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties, making the benzimidazole scaffold a "privileged structure" in the design of novel therapeutics.[2][3]
A precise understanding of the three-dimensional arrangement of atoms within a molecule is fundamental to rational drug design. Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about molecular geometry, conformational preferences, and intermolecular interactions.[4][5] This information is invaluable for structure-activity relationship (SAR) studies and in silico drug design, enabling the optimization of lead compounds to enhance their efficacy and selectivity.
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of 2-Amino-1-methylbenzimidazole
A common and effective method for the synthesis of 2-aminobenzimidazoles involves the condensation of a substituted o-phenylenediamine with cyanogen bromide. For 2-Amino-1-methylbenzimidazole, a plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of 2-Amino-1-methylbenzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add cyanogen bromide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2-Amino-1-methylbenzimidazole.
Single Crystal Growth
Obtaining single crystals suitable for SC-XRD is often a process of trial and error. The key is to allow the molecules to self-assemble into a highly ordered crystalline lattice slowly.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified 2-Amino-1-methylbenzimidazole in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm pierced with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Molecular Architecture
SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The determination of a crystal structure using SC-XRD follows a well-defined workflow, from data collection to structure refinement.
Caption: A generalized workflow for determining a small molecule crystal structure using single-crystal X-ray diffraction.
Crystallographic Data for 2-Amino-1-methylbenzimidazole
The crystal structure of 2-Amino-1-methylbenzimidazole has been determined and its data is available in the Cambridge Structural Database (CSD) under the deposition number 731087.[6] A summary of the key crystallographic parameters is presented in the table below.
| Parameter | Value |
| CCDC Deposition Number | 731087 |
| Empirical Formula | C₈H₉N₃ |
| Formula Weight | 147.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 10.621(3) |
| c (Å) | 8.598(2) |
| α (°) | 90 |
| β (°) | 100.95(3) |
| γ (°) | 90 |
| Volume (ų) | 757.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.289 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 312 |
Structural Analysis and Molecular Geometry
The refined crystal structure provides a wealth of information about the molecule's three-dimensional conformation and the non-covalent interactions that govern its packing in the solid state.
Molecular Structure of 2-Amino-1-methylbenzimidazole
The molecular structure of 2-Amino-1-methylbenzimidazole reveals the planar benzimidazole ring system with the methyl and amino groups attached at the N1 and C2 positions, respectively.
Caption: A 2D representation of the molecular structure of 2-Amino-1-methylbenzimidazole.
Intermolecular Interactions
In the crystal lattice, molecules of 2-Amino-1-methylbenzimidazole are held together by a network of intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as acceptors. These interactions are crucial for the stability of the crystal packing and can provide insights into the potential binding modes of the molecule to a biological target.
Implications for Drug Development
The detailed structural information obtained from SC-XRD is a powerful asset in the drug development pipeline.
Structure-Activity Relationship (SAR) Studies
By determining the crystal structures of a series of related compounds and correlating their three-dimensional features with their biological activity, researchers can build robust SAR models. These models help in identifying the key structural motifs responsible for a compound's potency and selectivity.
In Silico Drug Design
The atomic coordinates from a crystal structure serve as the starting point for various computational drug design techniques, such as molecular docking and molecular dynamics simulations. These methods allow for the prediction of how a ligand will bind to its protein target, guiding the design of new molecules with improved binding affinities.
Caption: A simplified diagram illustrating how small molecule crystal structure data integrates into the iterative cycle of drug design.
Conclusion
The determination of the crystal structure of small molecules like 2-Amino-1-methylbenzimidazole provides invaluable insights for drug discovery and development. This guide has outlined the key experimental and analytical steps involved in this process, from synthesis and crystallization to the application of the structural data in a medicinal chemistry context. While the crystal structure of 2-Methyl-1H-benzimidazol-7-amine remains to be determined, the principles and methodologies described herein provide a solid foundation for its future characterization and for the broader exploration of the chemical space of benzimidazole derivatives in the quest for novel therapeutics.
References
-
PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminobenzimidazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, December 29). Imidazole. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved January 26, 2026, from [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Benzimidazole in medicinal chemistry: A review. Journal of the Iranian Chemical Society, 12(10), 1779-1802.
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Retrieved January 26, 2026, from [Link]
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved January 26, 2026, from [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved January 26, 2026, from [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. rigaku.com [rigaku.com]
- 6. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Methyl-1H-benzimidazol-7-amine
Introduction
2-Methyl-1H-benzimidazol-7-amine is a heterocyclic aromatic amine belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, found in a variety of FDA-approved drugs with diverse therapeutic activities, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines. The introduction of a methyl group at the 2-position and an amine group at the 7-position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a compound of interest in drug discovery and development.
Accurate and sensitive quantification of 2-Methyl-1H-benzimidazol-7-amine in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for such bioanalytical applications. This document provides a comprehensive guide to the mass spectrometry analysis of 2-Methyl-1H-benzimidazol-7-amine, detailing a robust analytical method from sample preparation to data acquisition and analysis.
Physicochemical Properties of 2-Methyl-1H-benzimidazol-7-amine
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | - |
| Average Molecular Weight | 147.18 g/mol | - |
| Monoisotopic Exact Mass | 147.079647 Da | Calculated |
| Predicted pKa | 5.5 (most basic) | ChemAxon |
| Predicted logP | 1.2 | ChemAxon |
The presence of the basic amine and imidazole nitrogen atoms makes 2-Methyl-1H-benzimidazol-7-amine an ideal candidate for positive mode electrospray ionization (ESI+).
Experimental Workflow
The overall analytical workflow for the quantification of 2-Methyl-1H-benzimidazol-7-amine in a biological matrix, such as human plasma, is depicted below. This workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate and reproducible results.
Caption: High-level workflow for the bioanalysis of 2-Methyl-1H-benzimidazol-7-amine.
Protocol I: Sample Preparation from Human Plasma
The objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample for sensitive detection. Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
2-Methyl-1H-benzimidazol-7-amine certified reference standard
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal (e.g., 2-Methyl-1H-benzimidazol-7-amine-d₃). If unavailable, a close structural analog like 2,5-dimethylbenzimidazole can be used after careful validation.
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of 2-Methyl-1H-benzimidazol-7-amine and the IS in methanol at a concentration of 1 mg/mL. Serially dilute these stocks to create working solutions for calibration standards and quality controls (QCs).
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice to prevent degradation.
-
Internal Standard Spiking: To 100 µL of each plasma sample, calibrator, and QC in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., at a concentration of 1 µg/mL). Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein precipitation.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant (approximately 380 µL) and transfer it to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator. This step concentrates the analyte and removes the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 15 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol II: LC-MS/MS Method
This method is designed for a standard triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography Parameters
The use of a C18 stationary phase provides good retention for moderately polar compounds like 2-Methyl-1H-benzimidazol-7-amine. A gradient elution is employed to ensure good peak shape and efficient separation from potential interferences.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes protonation of the analyte for ESI+. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.5 | 95 | |
| 4.5 | 95 | |
| 4.6 | 5 | |
| 5.5 | 5 |
Mass Spectrometry Parameters
The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens are readily protonated. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Source Temperature | 150°C | Optimizes desolvation. |
| Desolvation Temperature | 400°C | Efficiently removes solvent from droplets. |
| Cone Gas Flow | 50 L/hr | Assists in nebulization and desolvation. |
| Desolvation Gas Flow | 800 L/hr | High flow aids in desolvation of the high flow rate mobile phase. |
| Collision Gas | Argon | Inert gas for collision-induced dissociation. |
| MRM Transitions | See table below | Specific precursor-to-product ion transitions for quantification and confirmation. |
MRM Transitions for 2-Methyl-1H-benzimidazol-7-amine:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 2-Methyl-1H-benzimidazol-7-amine | 148.087 | 133.066 | 20 | Quantifier |
| 148.087 | 105.055 | 35 | Qualifier | |
| Internal Standard (example) | e.g., 151.107 (d₃-labeled) | e.g., 136.086 | 20 | - |
Note: Collision energies should be optimized for the specific instrument being used.
Proposed Fragmentation Pathway
The fragmentation of protonated 2-Methyl-1H-benzimidazol-7-amine ([M+H]⁺, m/z 148.087) is predicted to proceed through characteristic losses from the benzimidazole core.
Caption: Predicted fragmentation of protonated 2-Methyl-1H-benzimidazol-7-amine.
Mechanistic Explanation:
-
Precursor Ion ([M+H]⁺, m/z 148.087): The molecule is protonated, likely on one of the imidazole nitrogens or the exocyclic amine.
-
Loss of a Methyl Radical (m/z 133.066): The primary and most stable fragment is proposed to be formed by the loss of the methyl group from the 2-position as a radical. This results in a stable aromatic cation. This is often a favorable fragmentation pathway for 2-alkylbenzimidazoles.
-
Loss of Hydrogen Cyanide (m/z 105.055): A characteristic fragmentation of the benzimidazole ring system is the neutral loss of HCN (27 Da) from the imidazole moiety.[1] This cleavage of the five-membered ring leads to a stable six-membered ring fragment ion.
Data Analysis and System Suitability
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Quality Controls: The concentrations of the QC samples (low, medium, and high) should be calculated from the calibration curve. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
-
System Suitability: Before running the analytical batch, inject a mid-level standard to ensure the system is performing adequately. Peak shape, retention time, and response should be monitored.
Conclusion
The protocol described herein provides a robust and sensitive method for the quantitative analysis of 2-Methyl-1H-benzimidazol-7-amine in human plasma using LC-MS/MS. The combination of a straightforward protein precipitation sample preparation protocol with a selective MRM-based mass spectrometry method allows for high-throughput analysis suitable for regulated bioanalytical studies. The proposed fragmentation pathway provides a basis for the selection of specific and sensitive MRM transitions. As with any analytical method, validation in the laboratory of use is essential to ensure performance meets the required standards for the intended application.
References
-
Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. (2025). ResearchGate. [Link]
Sources
Application Notes and Protocols for the HPLC Analysis of 2-Methyl-1H-benzimidazol-7-amine
Introduction: The Analytical Imperative for Substituted Benzimidazoles
2-Methyl-1H-benzimidazol-7-amine is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The precise quantification and purity assessment of such compounds are critical throughout the research and development pipeline, from synthesis validation to formulation and stability testing. High-performance liquid chromatography (HPLC) stands as the cornerstone analytical technique for these applications, offering high resolution, sensitivity, and quantitative accuracy.
This technical guide provides a comprehensive, field-proven reverse-phase HPLC (RP-HPLC) method for the analysis of 2-Methyl-1H-benzimidazol-7-amine. The narrative herein is designed to not only present a step-by-step protocol but also to elucidate the scientific rationale behind the methodological choices, thereby empowering researchers to adapt and troubleshoot the method effectively.
Physicochemical-Based Method Development Rationale
Analyte Structure and Inferred Properties
-
Structure: 2-Methyl-1H-benzimidazol-7-amine possesses a benzimidazole core, a basic amine group at the 7-position, and a methyl group at the 2-position.
-
Polarity and Solubility: The presence of the amine and the benzimidazole nitrogen atoms suggests a degree of polarity and the potential for hydrogen bonding. The LogP of the parent 2-methylbenzimidazole is approximately 1.58[2], indicating moderate hydrophobicity. The addition of an amino group is expected to increase its polarity and aqueous solubility, especially at acidic pH where the amine will be protonated. Related compounds like 2-methylbenzimidazole are described as slightly soluble in water and soluble in alcohols like methanol[3]. This suggests that a mixture of water and an organic solvent like methanol or acetonitrile will be an effective mobile phase.
-
pKa Estimation: The benzimidazole ring itself is weakly basic. The pKa of the conjugate acid of imidazole is approximately 6.95[4]. For substituted benzimidazoles, pKa values can range from 4.5 to 7.4[5]. The amino group on the benzene ring will also have a pKa, likely in the range of 4-5. To ensure consistent protonation and avoid peak tailing, maintaining the mobile phase pH at least 2 units below the pKa of the basic functional groups is crucial. A mobile phase pH of around 3.5 should be a suitable starting point.
-
UV Absorbance: Benzimidazole derivatives typically exhibit strong UV absorbance due to the aromatic system. Studies on 2-aminobenzimidazole show absorption maxima around 280 nm and 244 nm in water[6]. Another benzimidazole derivative showed characteristic absorbance at 265 nm[7]. An HPLC method for other benzimidazoles utilized detection at 254 nm and 288 nm[8]. A wavelength of approximately 285 nm is therefore a logical choice for sensitive detection.
The following diagram illustrates the logical flow of method development based on the analyte's inferred properties.
Caption: Logic diagram for HPLC method development.
Recommended HPLC Method and Protocols
This section provides a detailed protocol for the quantitative analysis of 2-Methyl-1H-benzimidazol-7-amine.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade formic acid.
-
High-purity water (18.2 MΩ·cm).
-
2-Methyl-1H-benzimidazol-7-amine reference standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Run Time | 15 minutes |
Protocol for Standard and Sample Preparation
1. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of 2-Methyl-1H-benzimidazol-7-amine reference standard. b. Transfer to a 10 mL volumetric flask. c. Dissolve in and dilute to volume with methanol. Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.
2. Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 80:20 Mobile Phase A:B). b. A recommended calibration curve range is 1-100 µg/mL.
3. Sample Preparation: a. Accurately weigh the sample containing 2-Methyl-1H-benzimidazol-7-amine. b. Dissolve the sample in a known volume of methanol. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for HPLC analysis.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH)[9]. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or matrix components. Peak purity analysis using a DAD is recommended. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range. |
| Accuracy | Percent recovery between 98.0% and 102.0% for spiked samples at three different concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be insensitive to small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Conclusion
This application note provides a detailed and scientifically-grounded HPLC method for the quantitative analysis of 2-Methyl-1H-benzimidazol-7-amine. By leveraging an understanding of the analyte's inferred physicochemical properties, a robust and reliable method has been developed. The protocol, including the specified chromatographic conditions and validation parameters, offers a solid foundation for researchers, scientists, and drug development professionals working with this and related benzimidazole compounds. Adherence to these guidelines will ensure the generation of high-quality, reproducible analytical data essential for advancing scientific research and pharmaceutical development.
References
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1H-benzo[d]imidazol-7-ol. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Retrieved from [Link]
-
PubMed. (2007). A Novel Approach for Simultaneous Determination of 2-mercaptobenzimidazole and Derivatives of 2-thiouracil in Animal Tissue by Gas chromatography/mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
NIH. (2023). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. Retrieved from [Link]
-
Iraqi Journal of Market Research and Consumer Protection. (2021). ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides) used in medical. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Retrieved from [Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acids: Physicochemical Properties. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-Methyl-1H-benzo[d]imidazole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazol-2-amine (CAS 934-32-7). Retrieved from [Link]
-
PubMed Central (PMC). (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]
-
AFINIDAD. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
RSC Publishing. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
PubChem. (n.d.). 7-Aminoclonazepam. Retrieved from [Link]
-
NIH. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Retrieved from [Link]
Sources
- 1. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]
- 3. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid conjugates of 2-mercaptobenzimidazole provide better anti-inflammatory pharmacology and improved toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Purity Isolation of 2-Methyl-1H-benzimidazol-7-amine using Optimized Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-Methyl-1H-benzimidazol-7-amine, a crucial heterocyclic building block in pharmaceutical research and development. Standard silica gel chromatography is often challenged by the basicity of the amine moiety, leading to poor separation, peak tailing, and reduced yield. This guide presents a systematic approach, from method development using Thin-Layer Chromatography (TLC) to a robust column chromatography protocol incorporating a basic modifier in the mobile phase. The methodologies described herein are designed to ensure high purity and recovery, making them suitable for researchers, medicinal chemists, and process development scientists.
Introduction: The Purification Challenge
2-Methyl-1H-benzimidazol-7-amine is a key intermediate in the synthesis of a wide range of biologically active molecules. The purity of this starting material is paramount, as impurities can lead to side reactions, complex purification challenges in subsequent steps, and compromised biological data. The primary challenge in purifying this compound via silica gel chromatography stems from the interaction between its basic amine group and the acidic silanol (Si-OH) groups on the surface of the silica stationary phase. This acid-base interaction can cause irreversible adsorption and significant peak tailing, complicating the isolation of the pure compound.[1]
This guide explains the causality behind the experimental choices necessary to overcome this challenge, providing a validated protocol for obtaining high-purity 2-Methyl-1H-benzimidazol-7-amine.
Principle of Separation
Column chromatography is a preparative purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][3] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent).[4]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol groups.[5]
-
Mobile Phase: An organic solvent or a mixture of solvents that flows through the column.
-
Separation Mechanism: Compounds in the mixture are introduced at the top of the column. As the mobile phase percolates through, an equilibrium is established for each compound between being adsorbed to the stationary phase and dissolved in the mobile phase.[3] Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the stationary phase and elute later.[4][5]
For basic amines like our target compound, the acidic silanol groups can protonate the amine, leading to very strong ionic interactions and poor elution. To achieve effective separation, the mobile phase must be modified to mitigate this effect.
Method Development: The Role of TLC
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing an effective solvent system.[3] The goal is to find a mobile phase composition that provides a good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.25 and 0.40.
Protocol for TLC Analysis:
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ TLC plate. Draw a faint starting line with a pencil approximately 1 cm from the bottom.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the starting line. Also, spot available standards of starting materials if possible.
-
Develop the Plate: Place a small amount of the chosen eluent system (see Table 1 for suggestions) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Visualize: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with p-anisaldehyde or iodine can also be used.[6]
-
Optimize: Adjust the solvent ratio to achieve the target Rf value. The addition of a small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (e.g., 0.5-2%) is crucial to prevent streaking of the amine spot.[7]
| Trial Solvent System | Polarity | Observations & Rationale |
| 30% Ethyl Acetate in Hexane | Low-Medium | Good for eluting non-polar impurities. The target amine may remain at the baseline. |
| 70% Ethyl Acetate in Hexane | Medium-High | A common system for moderately polar compounds.[8][9] |
| 5% Methanol in Dichloromethane | High | Effective for more polar compounds.[10][11] |
| 5% MeOH / 95% DCM + 1% Et₃N | High (Modified) | The addition of triethylamine neutralizes acidic silica sites, preventing tailing and improving the spot shape for the amine.[7] This is often the most effective system. |
Table 1: Recommended starting solvent systems for TLC method development.
Detailed Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude 2-Methyl-1H-benzimidazol-7-amine. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
-
Crude 2-Methyl-1H-benzimidazol-7-amine
-
Silica Gel (60 Å, 230-400 mesh)
-
Glass chromatography column with stopcock
-
Technical grade solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (Et₃N)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Workflow Overview
Caption: Workflow for the purification of 2-Methyl-1H-benzimidazol-7-amine.
Step-by-Step Methodology
Step 1: Column Preparation
-
Select an appropriate size glass column. For 1-2 g of crude material, a column with a 4-5 cm diameter is suitable.
-
Weigh approximately 50-100 g of silica gel (a 20-50 fold excess by weight is common) into a beaker.[5]
-
Prepare the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane + 1% Et₃N).
-
Create a slurry by adding the silica gel to the mobile phase in the beaker. Stir gently to remove air bubbles.
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column.[10] Tap the column gently to ensure even packing and dislodge any trapped air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed. A uniform, translucent packed bed is desired.
Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended for compounds that have moderate to high polarity as it often results in better separation.
-
Dissolve the crude material (1-2 g) in a minimal amount of a polar solvent like methanol or dichloromethane.
-
Add 2-4 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.[8]
-
Gently add a thin protective layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection This protocol uses a step-gradient elution, where the polarity of the mobile phase is increased incrementally.
-
Carefully add the initial, low-polarity eluent (e.g., 20% EtOAc/Hexane + 1% Et₃N) to the column without disturbing the top layer.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., 20-25 mL per test tube). Use gentle air pressure (flash chromatography) to maintain a steady flow rate if necessary.[3]
-
Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
Solvent A: 20% EtOAc / 80% Hexane + 1% Et₃N (to elute non-polar impurities)
-
Solvent B: 50% EtOAc / 50% Hexane + 1% Et₃N
-
Solvent C: 80% EtOAc / 20% Hexane + 1% Et₃N (should elute the target compound)
-
Solvent D: 5% MeOH / 95% DCM + 1% Et₃N (to elute highly polar impurities)
-
-
Collect fractions systematically and keep them organized.
Separation Principle Visualization
Caption: Separation of components on a normal-phase silica column.
Step 4: Fraction Analysis
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the solvent system that gave an Rf of ~0.3 during method development.
-
Visualize the spots under UV light.
-
Identify the fractions containing the pure target compound (single spot at the correct Rf).
Step 5: Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid can be further dried under high vacuum to remove residual solvents.
-
Confirm the purity of the final product using analytical methods such as NMR, LC-MS, or melting point determination.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute | Mobile phase is not polar enough; strong interaction with silica. | Increase the polarity of the mobile phase (e.g., add more methanol). Ensure a basic modifier (Et₃N) is present.[1] |
| Poor separation | Incorrect solvent system; column overloaded; column packed improperly. | Re-optimize the solvent system with TLC. Use less crude material. Repack the column carefully, avoiding air bubbles. |
| Streaking/Tailing of spots | Acid-base interaction between the amine and silica gel. | Add or increase the concentration of a basic modifier like triethylamine or ammonium hydroxide (0.5-2%) to the eluent.[7] |
| Low Recovery | Irreversible adsorption of the compound onto the silica. | Use a basic modifier in the eluent. Alternatively, consider using a different stationary phase like alumina (basic or neutral) or amine-functionalized silica.[1][5][7] |
Conclusion
The successful purification of 2-Methyl-1H-benzimidazol-7-amine by column chromatography is highly dependent on the effective mitigation of the acid-base interactions between the analyte and the silica stationary phase. The inclusion of a basic modifier, such as triethylamine, in the mobile phase is a critical parameter. By following a systematic approach that begins with TLC-based method development and proceeds with careful column packing, gradient elution, and diligent fraction analysis, researchers can reliably obtain this valuable building block in high purity and with excellent recovery.
References
- BenchChem Technical Support Center. Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- BenchChem Technical Support Center. Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Reddit r/chemhelp. Chromotography with free amines? (2022).
- Khan Academy. Column chromatography.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- University of California, Los Angeles, Department of Chemistry. Column chromatography.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Chemistry LibreTexts. Liquid Chromatography. (2023).
- PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
Sources
- 1. biotage.com [biotage.com]
- 2. Khan Academy [khanacademy.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsm.com [ijpsm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
Application Note: A Comprehensive Guide to Utilizing 2-Methyl-1H-benzimidazol-7-amine in PARP Inhibition Assays
Introduction: The Rationale for Investigating Benzimidazole Scaffolds in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1] Specifically, PARP1 and PARP2 are activated by DNA strand breaks and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, such as histones.[2][3] This PARylation process creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3]
In the context of cancer therapy, PARP inhibitors have emerged as a powerful class of targeted drugs. Their mechanism of action is rooted in the concept of synthetic lethality.[4] In cancer cells that have a deficient homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[4] Without a functional HR pathway to repair these DSBs, the genomic instability reaches a critical level, leading to mitotic catastrophe and cell death.[5]
The benzimidazole chemical scaffold has been identified as a key pharmacophore in the development of potent PARP inhibitors. Its structure shares similarities with nicotinamide, the natural substrate of PARP enzymes, allowing it to competitively bind to the catalytic domain of PARP.[6] This has led to the successful development of several benzimidazole-based PARP inhibitors. Given this precedent, 2-Methyl-1H-benzimidazol-7-amine presents itself as a compound of interest for screening and characterization in PARP inhibition assays. This guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively utilize this compound in both biochemical and cell-based PARP inhibition assays.
Physicochemical Properties and Handling of 2-Methyl-1H-benzimidazol-7-amine
While extensive experimental data on the physicochemical properties of 2-Methyl-1H-benzimidazol-7-amine is not widely available, we can infer its likely characteristics based on related compounds such as 2-methyl-1H-benzo[d]imidazole and other benzimidazole derivatives.
| Property | Predicted Value/Characteristic | Handling Recommendations |
| Molecular Formula | C₈H₉N₃ | N/A |
| Molecular Weight | 147.18 g/mol | Use a calibrated analytical balance for accurate weighing. |
| Appearance | Likely a solid powder | Store in a tightly sealed container in a cool, dry place, protected from light. |
| Solubility | Predicted to be slightly soluble in water, with better solubility in organic solvents. | For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[7][8] |
| Stability | Generally stable under recommended storage conditions. | Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. |
Preparation of Stock Solutions:
It is crucial to prepare a high-concentration stock solution of 2-Methyl-1H-benzimidazol-7-amine in an appropriate solvent, typically anhydrous, high-purity DMSO.[7] This stock can then be serially diluted to the final working concentrations for the assays.
Expert Insight: When diluting the DMSO stock into aqueous assay buffers, precipitation of the compound can be a concern. To mitigate this, ensure the final concentration of DMSO in the assay is kept low, typically below 0.5%, and perform serial dilutions rather than a single large dilution.[7]
The PARP Signaling Pathway in DNA Single-Strand Break Repair
To understand the basis of the PARP inhibition assay, it is essential to visualize the role of PARP in the DNA damage response. The following diagram illustrates the key steps in PARP1-mediated single-strand break repair.
Caption: PARP1 activation and inhibition at a DNA single-strand break.
Biochemical PARP1 Inhibition Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-1H-benzimidazol-7-amine against purified PARP1 enzyme in a 96-well plate format. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected colorimetrically.
I. Materials and Reagents:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., nuclease-treated salmon sperm DNA)
-
Histone H1
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
2-Methyl-1H-benzimidazol-7-amine
-
Positive Control Inhibitor (e.g., Olaparib, Veliparib)
-
DMSO (anhydrous, high-purity)
-
96-well high-binding microplate
-
Plate reader capable of measuring absorbance at 450 nm
II. Experimental Workflow:
Caption: Workflow for the biochemical PARP1 inhibition assay.
III. Step-by-Step Methodology:
-
Plate Preparation:
-
Coat the wells of a 96-well high-binding plate with 50 µL of a solution containing 10 µg/mL Histone H1 and 10 µg/mL activated DNA in PBS.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS + 0.05% Tween-20).
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of 2-Methyl-1H-benzimidazol-7-amine in DMSO.
-
Perform serial dilutions of the stock solution in PARP Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Also prepare dilutions of the positive control inhibitor.
-
Include a "no inhibitor" control (vehicle control) containing the same final concentration of DMSO as the test wells.
-
-
Enzymatic Reaction:
-
To each well, add 25 µL of the inhibitor dilutions (or vehicle).
-
Add 25 µL of a solution containing the PARP1 enzyme (e.g., 50 ng per well) in PARP Assay Buffer.[2]
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the reaction by adding 50 µL of a solution containing biotinylated NAD+ (e.g., 50 µM) in PARP Assay Buffer.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Detection:
-
Wash the plate three times with 200 µL of wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in wash buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed in the vehicle control wells.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Cell-Based PARP Inhibition Assay Protocol
This protocol measures the inhibition of PARP activity within living cells. It is particularly useful for assessing the cell permeability and intracellular efficacy of the test compound. This example uses a method to detect PAR levels in cells after inducing DNA damage.
I. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, or a BRCA-deficient line like MDA-MB-436 for synthetic lethality studies)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
DNA damaging agent (e.g., H₂O₂ or MNNG)
-
2-Methyl-1H-benzimidazol-7-amine
-
Positive Control Inhibitor (e.g., Olaparib)
-
DMSO
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.5% Triton X-100 in PBS)
-
Primary antibody against PAR (poly(ADP-ribose))
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
96-well imaging plate (black, clear bottom)
-
High-content imaging system or fluorescence microscope
II. Experimental Workflow:
Caption: Workflow for the cell-based PARP inhibition assay.
III. Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the chosen cell line into a 96-well black, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Methyl-1H-benzimidazol-7-amine and the positive control inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.[9]
-
-
DNA Damage Induction:
-
Induce DNA damage by adding a DNA damaging agent directly to the wells. For example, add H₂O₂ to a final concentration of 200 µM.
-
Incubate for 10-15 minutes at 37°C, 5% CO₂. This short incubation is critical as PAR signaling is a rapid and transient process.
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody against PAR, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the DAPI channel (for nuclear identification) and the channel for the PAR antibody.
-
Use image analysis software to identify the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the PAR signal within each nucleus.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the IC50 value of 2-Methyl-1H-benzimidazol-7-amine. The IC50 is the concentration of the inhibitor that reduces the PARP activity by 50%.
-
Data Normalization:
-
For the biochemical assay, subtract the background absorbance (wells with no enzyme) from all other readings.
-
For the cell-based assay, use the quantified nuclear fluorescence intensity.
-
Define the 100% activity level as the signal from the vehicle-treated control (maximum signal).
-
Define the 0% activity level as the signal from a high concentration of the positive control inhibitor (or no enzyme/no damage control).
-
Calculate the percent inhibition for each concentration of 2-Methyl-1H-benzimidazol-7-amine using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_0%_control) / (Signal_100%_control - Signal_0%_control))
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the curve and calculate the IC50 value.[10] Software such as GraphPad Prism is well-suited for this analysis.
-
Example Data Presentation:
Table 1: Biochemical PARP1 Inhibition by 2-Methyl-1H-benzimidazol-7-amine
| Concentration (nM) | Log Concentration | % Inhibition (Mean ± SD) |
| 1 | 0 | 5.2 ± 1.1 |
| 10 | 1 | 15.8 ± 2.5 |
| 50 | 1.7 | 48.9 ± 3.1 |
| 100 | 2 | 65.4 ± 4.2 |
| 500 | 2.7 | 89.1 ± 2.8 |
| 1000 | 3 | 95.3 ± 1.9 |
| IC50 (nM) | 52.3 |
Trustworthiness and Self-Validation:
To ensure the trustworthiness of your results, every assay should include the following controls:
-
Negative Control (Vehicle): Establishes the 100% activity baseline.
-
Positive Control Inhibitor: Validates that the assay can detect inhibition and provides a reference for the potency of the test compound.
-
No Enzyme/No Damage Control: Defines the background signal of the assay.
By consistently including these controls, the assay becomes a self-validating system, providing confidence in the generated data.
Conclusion
This application note provides a comprehensive and technically grounded guide for evaluating 2-Methyl-1H-benzimidazol-7-amine as a potential PARP inhibitor. The benzimidazole scaffold is a proven pharmacophore for targeting PARP enzymes, making this compound a logical candidate for investigation. By following the detailed biochemical and cell-based protocols outlined, researchers can reliably determine the inhibitory potency and cellular efficacy of this and other novel compounds. The emphasis on proper controls and rigorous data analysis will ensure the generation of high-quality, trustworthy data, which is essential for advancing drug discovery efforts in the field of targeted cancer therapy.
References
-
Kanev, G. K., Guseva, E. V., Riman, S. D., & Gerasimova, N. S. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101789. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved January 26, 2026, from [Link]
-
Reaction Biology. (n.d.). PARP Assay Services. Retrieved January 26, 2026, from [Link]
-
GraphPad. (n.d.). IC50 and EC50 analysis. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-1H-benzo[d]imidazol-7-ol. Retrieved January 26, 2026, from [Link]
-
Chemsrc. (2022, August 26). 2-Methyl-1H-benzo[d]imidazole. Retrieved January 26, 2026, from [Link]
-
Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., et al. (2019). PARP1 Trapping and Catalytic Inhibition Are Dissociable Properties of PARP Inhibitors. Molecular Cancer Research, 17(2), 406-417. [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking PARP inhibitor potency to the inhibition of PARP-related signaling pathways. Scientific reports, 4, 4553. [Link]
-
ResearchGate. (n.d.). PARP activity in DNA repair. Retrieved January 26, 2026, from [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2019). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2018). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 115(11), 2613-2615. [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved January 26, 2026, from [Link]
-
Mermaid Chart. (n.d.). Flowcharts Syntax. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved January 26, 2026, from [Link]
-
Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). Targeting DNA Damage Repair Pathways Beyond PARP Inhibition. Clinical cancer research : an official journal of the American Association for Cancer Research, 25(13), 3759–3771. [Link]
-
Wang, Y., Zhang, T., Geng, Z., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(19), 3568. [Link]
-
Thomas, H. D., Calabrese, C. R., Batey, M. A., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular cancer therapeutics, 6(3), 945–956. [Link]
-
Williamson, C. T., Miller, R., Pemberton, H. N., et al. (2020). Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. bioRxiv. [Link]
-
ResearchGate. (n.d.). Involvement of PARP1 and PAR in DNA repair pathways. Retrieved January 26, 2026, from [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 26, 2026, from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition | bioRxiv [biorxiv.org]
Application Note & Protocol Guide: Strategic Functionalization of the 7-Amino Group on the 2-Methyl-1H-benzimidazole Scaffold
Abstract: This document provides a comprehensive technical guide for the chemical modification of 2-Methyl-1H-benzimidazol-7-amine, a key heterocyclic building block in medicinal chemistry and materials science. The benzimidazole core is a privileged structure found in numerous pharmacologically active agents.[1][2] The strategic functionalization of the 7-amino group offers a powerful vector for modulating the physicochemical and biological properties of the parent molecule. This guide details field-proven protocols for four essential transformations: N-acylation, N-sulfonylation, N-alkylation, and diazotization-based modifications. Each protocol is presented with a mechanistic rationale, step-by-step instructions, and key insights into reaction optimization and product characterization, designed for researchers in drug discovery, chemical biology, and organic synthesis.
Foundational Principles: Reactivity and Strategic Considerations
The 2-Methyl-1H-benzimidazol-7-amine molecule possesses three distinct nitrogen atoms, but the exocyclic primary amine at the C7 position is the most nucleophilic and readily available site for functionalization under most conditions. Its reactivity is characteristic of an aromatic amine, where the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system. However, the adjacent fused imidazole ring exerts electronic effects that can modulate this reactivity.
Key Strategic Points:
-
Nucleophilicity: The 7-amino group acts as a potent nucleophile, readily attacking a wide range of electrophiles.
-
Selectivity: While the 7-amino group is the primary reaction site, the imidazole N-H protons (at positions 1 and 3) are acidic and can be deprotonated under basic conditions, potentially leading to competing N-alkylation or N-acylation on the imidazole ring. Careful selection of bases and reaction conditions is paramount to ensure selectivity.
-
Protecting Groups: For complex multi-step syntheses, protection of the imidazole N-H may be considered, although the protocols herein are optimized to avoid this step for efficiency.
Critical Safety Mandate: Handling Aromatic Amines & Reagents
Aromatic amines and their derivatives, along with many electrophilic reagents (e.g., acyl halides, sulfonyl chlorides), are hazardous. Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of volatile reagents or dust.[3]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[4][5] Always check glove compatibility charts for the specific reagents being used.[5]
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.
Experimental Workflows & Protocols
This section details the core methodologies for functionalizing the 7-amino group. Each protocol is a self-contained workflow from reaction setup to product characterization.
Workflow 1: N-Acylation via Acetyl Chloride
Acylation introduces an amide bond, a fundamental linkage in pharmaceuticals that can enhance metabolic stability and modulate hydrogen bonding potential. This protocol details the synthesis of N-(2-methyl-1H-benzimidazol-7-yl)acetamide.
Mechanistic Rationale: The nucleophilic 7-amino group attacks the highly electrophilic carbonyl carbon of acetyl chloride. A base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Caption: General workflow for N-Acylation.
Detailed Protocol:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Methyl-1H-benzimidazol-7-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, add pyridine (1.5 eq) if using DCM as the solvent. Then, add acetyl chloride (1.1 eq) dropwise via syringe. The addition should be slow to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Workflow 2: N-Sulfonylation via Benzenesulfonyl Chloride
The introduction of a sulfonamide moiety is a common strategy in drug design to improve solubility and introduce a key hydrogen bond donor/acceptor group. This protocol describes the synthesis of N-(2-methyl-1H-benzimidazol-7-yl)benzenesulfonamide.
Mechanistic Rationale: Similar to acylation, this is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is an excellent choice as it serves as both the base and a suitable solvent for this transformation.
Caption: General workflow for N-Sulfonylation.
Detailed Protocol:
-
Preparation: In a dry round-bottom flask, dissolve 2-Methyl-1H-benzimidazol-7-amine (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise or dropwise at room temperature. An initial exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up:
-
Pour the reaction mixture slowly into a beaker of ice water with stirring. The product often precipitates as a solid.
-
If a solid forms, collect it by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether or hexanes.
-
If an oil forms, extract the mixture with ethyl acetate (3x).
-
-
Purification & Characterization: The filtered solid may be pure enough for subsequent steps. If not, or if an oil was obtained, purify by column chromatography or recrystallization. Characterize the final product by NMR, FT-IR, and HRMS.
Workflow 3: N-Alkylation via Benzyl Bromide
N-alkylation can be challenging due to the risk of over-alkylation and competing reactions at the imidazole nitrogens. This protocol uses a mild base and controlled stoichiometry to favor mono-alkylation on the 7-amino group.
Mechanistic Rationale: This is a classic Sₙ2 reaction. A mild, non-nucleophilic base like potassium carbonate is used to deprotonate the amine, increasing its nucleophilicity without competing in the substitution. A polar aprotic solvent like DMF or acetonitrile is ideal for Sₙ2 reactions.
Caption: General workflow for N-Alkylation.
Detailed Protocol:
-
Preparation: To a round-bottom flask, add 2-Methyl-1H-benzimidazol-7-amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add benzyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours. Monitor the formation of the product and consumption of starting material by TLC and/or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous suspension with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material using flash column chromatography. A mixture of mono-alkylated product, di-alkylated side-product, and unreacted starting material is common.
-
Characterization: Confirm the structure via NMR, FT-IR, and HRMS. Pay close attention to the ¹H NMR to confirm mono-alkylation (presence of one N-H proton).
Workflow 4: Diazotization and Sandmeyer Reaction
This powerful two-step sequence allows for the complete replacement of the amino group with a wide variety of substituents (e.g., halogens, cyano, hydroxyl). This protocol details the conversion to 7-Chloro-2-methyl-1H-benzimidazole.
Mechanistic Rationale:
-
Diazotization: The amine reacts with nitrous acid (HNO₂, generated in situ from NaNO₂ and a strong acid) at low temperatures to form a relatively unstable diazonium salt.[6]
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl). A single-electron transfer from the copper(I) catalyst to the diazonium salt releases nitrogen gas and generates an aryl radical, which then reacts with the chloride from the catalyst to form the final product.
Caption: Workflow for Diazotization-Sandmeyer Reaction.
Detailed Protocol:
-
Diazotization (Step A):
-
In a flask, suspend 2-Methyl-1H-benzimidazol-7-amine (1.0 eq) in concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath. The temperature is critical and must be maintained.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is now complete.
-
-
Sandmeyer Reaction (Step B):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step A to the cold CuCl solution. Vigorous bubbling (N₂ gas evolution) will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Neutralize the reaction mixture by the careful, portion-wise addition of a base, such as sodium carbonate or aqueous ammonia, until the pH is ~8-9.
-
Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification & Characterization: Purify by flash column chromatography and characterize the product by NMR, HRMS, and melting point.
Summary of Methodologies & Troubleshooting
| Functionalization | Electrophile | Typical Base | Solvent | Key Considerations |
| N-Acylation | Acyl Halide, Anhydride | Pyridine, Et₃N | DCM, Pyridine | Fast, generally high-yielding. Risk of di-acylation if excess reagent is used. |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine | Pyridine, DCM | Forms stable sulfonamides. Reaction can be slower than acylation. |
| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, ACN | Prone to over-alkylation. Potential for N-alkylation on the imidazole ring. Requires careful control of stoichiometry and conditions. |
| Diazotization | NaNO₂ / H⁺ | (Acidic) | Water / Acid | Diazonium intermediate is unstable. Strict low-temperature control (0-5 °C) is essential. Versatile for introducing diverse functional groups. |
Troubleshooting Common Issues:
-
Low Yield: Ensure all reagents are anhydrous, especially for acylation, sulfonylation, and alkylation. Check the purity of the starting amine. For sluggish reactions, consider gentle heating (except for diazotization).
-
Side Products in Alkylation: Reduce the amount of alkylating agent to 1.0 eq or slightly less. Use a milder base or lower the reaction temperature to improve selectivity for the primary amine over the imidazole nitrogens.
-
Failed Diazotization: The most common cause is a temperature excursion above 5-10 °C, which decomposes the diazonium salt. Ensure efficient cooling and slow addition of the nitrite solution.
References
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2015). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Alam, M. M., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Various Authors. (Various Years). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PubMed Central. [Link]
-
Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. National Institutes of Health (NIH). [Link]
-
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PubMed Central. [Link]
-
N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Bentham Science. [Link]
- Alkylation reaction method of benzimidazoles compounds.
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
-
Interaction of Diazoimidazoles and Their Diazonium Salts with Primary and Secondary Amines. ResearchGate. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Ameba. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]
-
SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. JETIR. [Link]
-
Amine-functionalized benzimidazolium salts: Synthesis, Structural Characterization, Hirshfeld Surface Analysis and Theoretical Studies. ResearchGate. [Link]
-
2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. National Institutes of Health (NIH). [Link]
-
Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine. [Link]
-
Chemical Safety Guide, 5th Ed. Office of Research Services. [Link]
-
A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. ResearchGate. [Link]
- Process for the preparation of benzimidazole derivatives and salts thereof.
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Handling Chemicals. Wittenberg University. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. PubMed. [Link]
-
Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing. [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. National Institutes of Health (NIH). [Link]
-
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Semantic Scholar. [https://www.semanticscholar.org/paper/2-((1H-Benzo-%5Bd%5D-imidazol-2-yl)-a-class-of-II-and-Abdoli-Supuran/54256262b9a797f14798e6c78e632b713437293a]([Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. ResearchGate. [Link]
-
Oxidative β-C–H sulfonylation of cyclic amines. PubMed Central. [Link]
-
2-Amino-1-methylbenzimidazole. PubChem. [Link]
-
Binding of 2-methyl-1H-benzo[d]imidazole with 2E77. ResearchGate. [Link]
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Methyl-1H-benzimidazol-7-amine
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process scale-up.
Executive Summary
2-Methyl-1H-benzimidazol-7-amine is a critical building block in pharmaceutical research, serving as a key intermediate for various therapeutic agents. Transitioning its synthesis from laboratory-scale to pilot or manufacturing scale presents significant challenges related to process safety, product purity, and economic viability. This application note provides a comprehensive, field-tested guide for the scalable synthesis of this compound. We detail a robust two-step synthetic strategy starting from a stable, commercially available precursor, 2-amino-4-nitroaniline. The protocol emphasizes causality, in-process controls (IPCs) for self-validation, and critical safety considerations, ensuring a reproducible and high-yielding process suitable for multi-gram to kilogram scale production.
Strategic Approach to Scalable Synthesis
The synthesis of substituted benzimidazoles is well-established, with the Phillips-Ladenburg condensation of an o-phenylenediamine with a carboxylic acid being a cornerstone reaction.[1][2] For the specific synthesis of 2-Methyl-1H-benzimidazol-7-amine, the direct precursor is the unstable and air-sensitive benzene-1,2,4-triamine. A scalable process must therefore begin from a more stable and readily available starting material.
Our strategy is a two-step, one-pot optional process:
-
Reduction: Catalytic hydrogenation of 2-amino-4-nitroaniline to generate the key benzene-1,2,4-triamine intermediate. This method is chosen for its high efficiency, clean conversion, and ease of catalyst removal, which are paramount for large-scale operations.
-
Condensative Cyclization: The in situ generated triamine is directly condensed with glacial acetic acid under acidic conditions to yield the target benzimidazole. This approach minimizes the handling of the unstable triamine and improves overall process efficiency.
This linear synthesis is designed for robustness, avoiding complex purification steps and utilizing cost-effective reagents.
Caption: Overall synthetic pathway for 2-Methyl-1H-benzimidazol-7-amine.
Process Chemistry and Scale-Up Rationale
Step 1: Catalytic Hydrogenation of 2-Amino-4-nitroaniline
The conversion of the nitro group to an amine is the critical initiating step.
-
Catalyst Selection & Loading: 10% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity. For scale-up, a catalyst loading of 1-2 mol% (w/w relative to the substrate) provides an optimal balance between reaction rate and cost. Lower loadings can be used but may require higher pressures or longer reaction times.
-
Solvent System: Anhydrous ethanol is an excellent solvent as it readily dissolves the starting material and is compatible with hydrogenation. Its volatility simplifies removal during work-up.
-
Hydrogen Pressure & Temperature: The reaction proceeds efficiently at moderate hydrogen pressures (50-60 psi). This pressure range is manageable in standard pilot plant reactors and avoids the need for specialized high-pressure equipment. The reaction is typically run at room temperature. A slight exotherm may be observed at the start, which should be monitored.
-
In-Process Control (IPC): Reaction completion is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. On scale, monitoring hydrogen uptake provides a real-time indication of reaction progress.
-
Catalyst Filtration: Post-reaction, the heterogeneous Pd/C catalyst must be carefully filtered. Crucially, the catalyst must be kept wet with solvent at all times. A dry Pd/C catalyst is pyrophoric and can ignite in the presence of air. The filtration should be performed under a nitrogen or argon atmosphere. Celite® or a similar filter aid is used to ensure all fine catalyst particles are removed, preventing metal contamination in the final product.
Step 2: Condensative Cyclization
This is a classic Phillips-Ladenburg reaction for benzimidazole formation.[3]
-
Reagent Stoichiometry: Glacial acetic acid serves a dual role: it is the reactant that provides the 2-methyl group and the carbon for the imidazole ring, and it also acts as a co-solvent. A slight excess (1.5-2.0 equivalents) is used to drive the reaction to completion.
-
Acid Catalyst: The reaction is typically conducted in the presence of a strong mineral acid, such as 4M hydrochloric acid.[2] The acidic environment protonates the carbonyl group of acetic acid, activating it for nucleophilic attack by the diamine. It also ensures the newly formed 7-amino group remains protonated and less reactive, preventing potential side reactions.
-
Temperature and Reaction Time: The condensation requires thermal energy to overcome the activation barrier for cyclization and subsequent dehydration. Refluxing the reaction mixture (typically around 100-110°C) for 2-4 hours is usually sufficient for complete conversion.[4]
-
IPC: Reaction progress is monitored by TLC or HPLC, observing the disappearance of the triamine intermediate and the appearance of the product spot.
Work-up and Product Isolation
The work-up procedure is designed to isolate the product in high purity, minimizing the need for chromatographic purification, which is not amenable to large-scale production.[5]
-
Neutralization & Precipitation: After cooling the reaction mixture, the product is isolated by precipitation. This is achieved by carefully adjusting the pH of the acidic solution to basic (pH 9-10) using an aqueous solution of sodium hydroxide or sodium carbonate. The 7-amino group and the imidazole N-H are deprotonated, causing the neutral, less soluble product to precipitate out of the aqueous/ethanolic solution. The neutralization should be performed slowly and with cooling, as it is a highly exothermic process.
-
Filtration and Washing: The precipitated solid is collected by filtration. The filter cake is washed thoroughly with deionized water to remove inorganic salts (e.g., sodium chloride, sodium acetate) and then with a minimal amount of cold ethanol or methyl tert-butyl ether (MTBE) to remove residual organic impurities.
Final Purification
-
Recrystallization: The crude product can be further purified by recrystallization to achieve high purity (>99%). A suitable solvent system is typically an alcohol/water mixture (e.g., ethanol/water) or acetonitrile. The crude solid is dissolved in the minimum amount of hot solvent, optionally treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool slowly to form well-defined crystals.
Detailed Experimental Protocol (100 g Scale)
Safety Precaution: This procedure must be conducted by trained personnel in a well-ventilated fume hood or appropriate chemical reactor. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous; consult Safety Data Sheets (SDS) before use.[6][7]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-4-nitroaniline | 153.14 | 100.0 g | 0.653 | 1.0 |
| 10% Palladium on Carbon (50% wet) | N/A | 4.0 g | N/A | ~1 mol% Pd |
| Anhydrous Ethanol | 46.07 | 1.0 L | N/A | N/A |
| Glacial Acetic Acid | 60.05 | 56.0 mL | 0.979 | 1.5 |
| 4M Hydrochloric Acid | 36.46 | 327 mL | 1.306 | 2.0 |
| 50% (w/w) Sodium Hydroxide (aq) | 40.00 | ~200 mL | N/A | To pH 9-10 |
Procedure:
Step 1: Reduction
-
Charge a 2 L hydrogenation-rated reactor with 2-amino-4-nitroaniline (100.0 g) and anhydrous ethanol (1.0 L).
-
Stir the mixture to form a suspension.
-
Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (4.0 g, 50% wet).
-
Seal the reactor, purge with nitrogen three times, and then purge with hydrogen three times.
-
Pressurize the reactor to 50 psi with hydrogen and stir vigorously at room temperature (20-25°C).
-
Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).
-
Confirm completion by TLC (Eluent: 10% Methanol in Dichloromethane). The starting material spot should be absent.
Step 2: Cyclization 8. Carefully vent the reactor and purge three times with nitrogen. 9. Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the catalyst cake remains wet with ethanol at all times. Wash the reactor and the filter cake with an additional 100 mL of ethanol. 10. Transfer the combined filtrate to a 3 L round-bottom flask or reactor equipped with a mechanical stirrer, reflux condenser, and thermometer. 11. To the stirred solution, add glacial acetic acid (56.0 mL) followed by the slow addition of 4M hydrochloric acid (327 mL). 12. Heat the mixture to reflux (approx. 105°C) and maintain for 3 hours. 13. Monitor the reaction by TLC until the intermediate triamine is consumed.
Step 3: Work-up and Isolation 14. Cool the reaction mixture to 0-5°C in an ice bath. 15. Slowly add 50% (w/w) aqueous sodium hydroxide solution, maintaining the internal temperature below 20°C. Continue addition until the pH of the slurry is 9-10. 16. A thick precipitate will form. Stir the slurry at 0-5°C for an additional hour to ensure complete precipitation. 17. Collect the solid by vacuum filtration. 18. Wash the filter cake with deionized water (3 x 250 mL) until the filtrate is neutral (pH ~7). 19. Wash the cake with cold ethanol (100 mL). 20. Dry the product in a vacuum oven at 60°C to a constant weight. 21. Expected Yield: 85-95 g (88-98% yield); Purity: >97% by HPLC.
Process Flow and Logic
The following diagram illustrates the logical flow of unit operations for the scalable synthesis.
Caption: Process flow diagram for the synthesis of 2-Methyl-1H-benzimidazol-7-amine.
References
- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. The Journal of Organic Chemistry, 73(17), 6835–6837.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Verma, A., & Joshi, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-13.
- Bouchet, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5466.
- Shaikh, A. A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6618.
- Gali, V. L., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 6(2), 23-31.
- Saini, S., et al. (2019). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Asian Journal of Pharmaceutical and Clinical Research, 12(9), 123-126.
- Harjyoti, T., & Das, G. (2008).
- Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society, 2393-2399.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. uwm.edu [uwm.edu]
- 7. echemi.com [echemi.com]
Application Notes and Protocols: In Vitro Testing of 2-Methyl-1H-benzimidazol-7-amine as a Tyrosine Kinase Inhibitor
Abstract
This document provides a comprehensive guide for the initial in vitro evaluation of 2-Methyl-1H-benzimidazol-7-amine, a novel compound from the benzimidazole class, as a potential tyrosine kinase inhibitor (TKI). The benzimidazole scaffold is a well-established pharmacophore in kinase inhibition, known for its ability to interact with the ATP-binding site of various kinases.[1] This guide details a multi-step analytical workflow, beginning with direct enzymatic assays to determine inhibitory potency (IC₅₀) and concluding with cell-based assays to assess cellular efficacy and on-target activity. The protocols are designed to be robust and self-validating, providing researchers with a reliable framework for hit-to-lead characterization.
Introduction: The Rationale for Targeting Tyrosine Kinases
Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of proteins.[2] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Tyrosine kinases, a major family of these enzymes, control critical cellular processes such as proliferation, differentiation, migration, and survival.[3] Constitutive activation of tyrosine kinase signaling pathways, often due to mutation or overexpression, can lead to uncontrolled cell growth and tumor progression.[3] This makes them prime targets for therapeutic intervention.
The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including as kinase inhibitors.[1][4] These compounds can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate.[1] This document outlines the necessary in vitro assays to determine if 2-Methyl-1H-benzimidazol-7-amine possesses this inhibitory capability.
Phase 1: Biochemical Potency Assessment
The initial step is to determine if 2-Methyl-1H-benzimidazol-7-amine directly inhibits the catalytic activity of a purified tyrosine kinase enzyme. A luminescence-based assay that measures ATP consumption is a highly sensitive and robust method suitable for high-throughput screening and accurate IC₅₀ determination.[5][6]
Principle: The Kinase-Glo® Luminescent Assay
The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[5] The assay reagent contains luciferase, which produces light in an ATP-dependent reaction.[2] The luminescent signal is inversely proportional to kinase activity; high kinase activity results in significant ATP depletion and a low light signal, whereas effective inhibition of the kinase preserves ATP, leading to a high light signal.[2]
Protocol: IC₅₀ Determination using Kinase-Glo®
Causality Behind Choices:
-
ATP Concentration: The ATP concentration is set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. Using an arbitrary ATP concentration can lead to misleading IC₅₀ values.[7]
-
DMSO Concentration: The final DMSO concentration is kept low (≤1%) as higher concentrations can inhibit enzyme activity. A vehicle control is essential to normalize for any solvent effects.[8]
-
Controls: "No enzyme" controls define the 100% inhibition baseline (maximum signal), while "vehicle" controls define the 0% inhibition baseline (minimum signal).
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, Src, Abl)
-
Appropriate peptide substrate for the selected kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
2-Methyl-1H-benzimidazol-7-amine
-
Staurosporine (positive control inhibitor)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-1H-benzimidazol-7-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Also, prepare a similar dilution series for Staurosporine.
-
Intermediate Dilution: Perform a 10-fold dilution of the DMSO serial dilutions into the Kinase Reaction Buffer. This creates a 10X working solution of each compound concentration with 10% DMSO.[8]
-
Reaction Setup (per well of a 96-well plate):
-
Add 5 µL of the 10X test compound working solution (or vehicle/control).
-
Add 20 µL of a 2.5X enzyme/substrate mix (containing the kinase and peptide substrate in Kinase Reaction Buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 25 µL of 2X ATP solution (prepared in Kinase Reaction Buffer at 2x Kₘ concentration). The final reaction volume is 50 µL, and the final DMSO concentration is 1%.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to achieve ~10-30% ATP consumption.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_vehicle - Lumi_no_enzyme)
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| 2-Methyl-1H-benzimidazol-7-amine | EGFR | Value | Value | Value |
| Staurosporine (Control) | EGFR | Value | Value | Value |
Phase 2: Cell-Based Efficacy and Target Engagement
Demonstrating activity in a biochemical assay is a critical first step, but it does not guarantee efficacy in a cellular context. Cell-based assays are essential to evaluate membrane permeability, stability against cellular metabolism, and engagement with the target kinase in its native environment.[9]
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target tyrosine kinase (e.g., A549 for EGFR) into a 96-well clear plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the media and add 100 µL of fresh media containing serial dilutions of 2-Methyl-1H-benzimidazol-7-amine. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13] Mix thoroughly on an orbital shaker for 15 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a four-parameter logistic curve fit.
Target Engagement via Phosphotyrosine Western Blot
Principle: Western blotting provides direct evidence of kinase inhibition within the cell.[14] By treating cells with the inhibitor and then probing cell lysates with antibodies specific for the phosphorylated form of the target kinase or its key downstream substrates, a reduction in the phosphorylation signal indicates on-target activity.[15] It is crucial to also probe for the total protein level to ensure that the observed decrease in phosphorylation is due to inhibition and not protein degradation.[15]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of 2-Methyl-1H-benzimidazol-7-amine (centered around the viability IC₅₀) for a shorter duration (e.g., 2-6 hours). Include a vehicle control. If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor for 15-30 minutes before lysis.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over milk for phospho-antibody blotting to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in 5% BSA/TBST (e.g., anti-phospho-EGFR).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[16]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion and Next Steps
This application guide provides a validated, two-phase workflow for the initial characterization of 2-Methyl-1H-benzimidazol-7-amine as a tyrosine kinase inhibitor. Successful execution of these protocols will yield critical data on the compound's biochemical potency (IC₅₀), its ability to inhibit cancer cell proliferation, and its on-target engagement within a cellular context. Positive results from this workflow would justify progression to more advanced studies, including kinase selectivity profiling against a broad panel, mechanism of action studies (e.g., ATP competition assays), and eventual in vivo efficacy studies in xenograft models.
References
-
BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 115166. Available at: [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
Eurofins Discovery (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]
-
Boran, A. D., & Gökçe, M. (2020). Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]
-
Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH. Available at: [Link]
-
Bio-Rad Antibodies (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
-
Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. Available at: [Link]
-
Boster Biological Technology (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Available at: [Link]
-
BPS Bioscience (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
-
Castillo, R., et al. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. PubMed. Available at: [Link]
-
Reaction Biology (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]
-
Wang, Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Taylor & Francis Online. Available at: [Link]
-
Khan, I., et al. (2020). Biological activities of benzimidazole derivatives: A review. Available at: [Link]
-
Assay Guidance Manual - NCBI Bookshelf (2013). Cell Viability Assays. Available at: [Link]
-
Creative Biolabs (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Goodglick, L., et al. (2000). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PMC - NIH. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Alam, M. J., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. Available at: [Link]
-
Kim, B., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. Available at: [Link]
-
Boutselis, I. G. (2018). Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis. ResearchGate. Available at: [Link]
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 4. isca.me [isca.me]
- 5. promega.com [promega.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Low yield in 2-Methyl-1H-benzimidazol-7-amine synthesis troubleshooting
Document ID: TSG-BZA-78-001
Last Updated: January 27, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 2-Methyl-1H-benzimidazol-7-amine. As a critical intermediate in pharmaceutical research, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate common pitfalls and optimize your reaction outcomes. Our approach is grounded in established chemical principles and field-proven experience to ensure you can confidently address and resolve synthetic hurdles.
The most common and direct route to this target molecule involves the Phillips-Ladenburg condensation , which is the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[1][2][3][4] For 2-Methyl-1H-benzimidazol-7-amine, the logical precursors are 3-methyl-1,2,6-benzenetriamine or, more practically, the cyclization of 2,3-diaminotoluene with acetic acid, followed by a subsequent nitration and reduction sequence. However, a more direct and common route involves the cyclization of 2,6-dinitro-m-toluidine derived intermediates. This guide will focus on troubleshooting the key cyclization step, which is often the primary source of low yield.
Troubleshooting Workflow
Before diving into specific FAQs, consider this logical workflow to diagnose the root cause of low yield.
Caption: A systematic workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Section 1: Starting Material Issues
FAQ 1.1: My starting o-phenylenediamine precursor (e.g., 2,3-diaminotoluene) is dark and appears oxidized. Can I still use it?
Answer: It is highly inadvisable. o-Phenylenediamines are notoriously sensitive to air and light, readily oxidizing to form complex, colored polymeric impurities.[5] These impurities can interfere with the cyclization reaction, chelate with any metal catalysts, and significantly complicate purification, all leading to lower yields.
Causality: The two adjacent amino groups are electron-donating, making the aromatic ring highly susceptible to oxidation. The initial oxidation products can undergo self-condensation or polymerization, creating a complex mixture that is difficult to characterize and remove.
Troubleshooting Steps:
-
Assess Purity: Before use, analyze your diamine starting material by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample should be a light-colored solid and show clean, expected signals.
-
Purification: If impurities are detected, purification is necessary.
-
Recrystallization: Often effective. Choose a solvent system where the diamine is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol/water, toluene).
-
Activated Carbon Treatment: Dissolve the crude diamine in a suitable solvent (e.g., hot ethanol), add a small amount of activated carbon to adsorb colored impurities, heat briefly, and filter hot.
-
Column Chromatography: While possible, it can lead to on-column oxidation if not performed quickly with de-gassed solvents.
-
-
Storage: Always store o-phenylenediamines under an inert atmosphere (Nitrogen or Argon), protected from light, and preferably refrigerated.
Section 2: Reaction Condition Optimization
FAQ 2.1: My reaction stalls, and TLC analysis shows significant unreacted starting material. What are the likely causes?
Answer: This common issue typically points to insufficient activation of the carboxylic acid, suboptimal temperature, or an inappropriate solvent. The Phillips condensation requires acidic conditions to protonate the carbonyl oxygen of acetic acid, making it more electrophilic for the nucleophilic attack by the diamine.[1][2]
Causality & Solutions:
| Parameter | Causality of Stalling | Recommended Action |
| Acid/Catalyst | Insufficient protonation of acetic acid. Water produced during the reaction can dilute the acid and hinder the final dehydration step. | Use glacial acetic acid as both the reactant and solvent. For a more robust reaction, a stronger acid catalyst like polyphosphoric acid (PPA) can be used, which also acts as a powerful dehydrating agent.[6] |
| Temperature | The reaction, particularly the final intramolecular cyclization and dehydration step, has a significant activation energy barrier. | The reaction is typically refluxed in glacial acetic acid (around 118 °C).[7][8] If using a higher-boiling solvent, ensure the temperature is maintained between 100-140 °C. Microwave-assisted synthesis can also be explored to reduce reaction times.[9] |
| Solvent | Aprotic solvents may not facilitate the necessary proton transfers effectively. Protic solvents with low boiling points may not reach the required temperature. | Glacial acetic acid is the preferred medium. If solubility is an issue, high-boiling polar aprotic solvents like DMF or DMSO can be used, but an acid catalyst is then essential. |
FAQ 2.2: The reaction works, but is very slow. How can I accelerate it without generating more impurities?
Answer: Microwave irradiation is an excellent method for accelerating the synthesis of benzimidazoles.[9] It provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts.
Experimental Protocol: Microwave-Assisted Synthesis
-
Combine 2,3-diaminotoluene (1.0 eq) and glacial acetic acid (5-10 eq) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 150-180 °C for 10-20 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the vessel to cool to room temperature before proceeding with work-up.
Section 3: Side Reactions and Byproduct Formation
FAQ 3.1: I'm observing a byproduct with a mass corresponding to the mono-acetylated intermediate. How do I promote full cyclization?
Answer: The formation of the mono-acetylated diamine is an expected intermediate in the reaction pathway. Its accumulation indicates that the subsequent intramolecular cyclization and dehydration are the rate-limiting steps.
Caption: Reaction pathway showing the rate-limiting cyclization step.
Troubleshooting Steps:
-
Increase Temperature: As mentioned in FAQ 2.1, higher temperatures provide the necessary energy to overcome the activation barrier for the cyclization/dehydration step.
-
Use a Dehydrating Agent: The presence of water, a byproduct of the reaction, can create an equilibrium that disfavors the final product. Incorporating a dehydrating agent like polyphosphoric acid (PPA) or using acetic anhydride can drive the reaction to completion.
-
Increase Reaction Time: If higher temperatures are not feasible, simply extending the reflux time may be sufficient to convert the intermediate to the final product.
FAQ 3.2: My crude product contains isomers. What is the source and how can they be avoided?
Answer: Isomer formation is a significant risk if the synthesis starts from a mixture of diamine isomers (e.g., a commercial mixture of 2,3- and 3,4-diaminotoluene).[10] The cyclization of 3,4-diaminotoluene with acetic acid will produce 2,4-dimethylbenzimidazole and 2,7-dimethylbenzimidazole, which can be difficult to separate from your desired 2-Methyl-1H-benzimidazol-7-amine.
Solution:
-
Start with Pure Precursors: The most effective solution is to ensure the isomeric purity of your starting diamine. Source high-purity 2,3-diaminotoluene or purify the commercial material before use.
-
Purification Strategy: If isomeric byproducts are present, careful column chromatography is required. Benzimidazole isomers often have slightly different polarities. A gradient elution using a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane may achieve separation.
Section 4: Work-up and Purification
FAQ 4.1: My yield is high in the crude reaction mixture, but I lose most of the product during aqueous work-up and extraction. Why is this happening?
Answer: 2-Methyl-1H-benzimidazol-7-amine is an amphoteric molecule. The benzimidazole ring system is basic (pKa of the conjugate acid is ~5-6), and the 7-amino group is also basic. This means the compound's solubility is highly dependent on pH.
Causality:
-
Acidic Solution (pH < 4): Both the imidazole and the amino group will be protonated, forming a dicationic salt that is highly soluble in water.
-
Neutral/Slightly Basic Solution (pH 7-9): The molecule is likely to be in its neutral form, which has lower water solubility and is extractable into organic solvents like ethyl acetate or dichloromethane.
-
Strongly Basic Solution (pH > 11): The N-H proton on the imidazole ring can be deprotonated, forming an anion, which can increase water solubility again.
Optimized Work-up Protocol:
-
Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Remove Acetic Acid: If glacial acetic acid was used as the solvent, remove the bulk of it under reduced pressure.
-
Dilute and Neutralize: Dilute the residue with water. Carefully add a base, such as sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), to neutralize the remaining acid.[7][8] Crucially, adjust the pH to ~8-9. This will ensure your product is in its neutral, less water-soluble form.
-
Precipitation/Extraction: The product may precipitate out at this pH and can be collected by filtration. If it remains in solution, perform multiple extractions with a suitable organic solvent (e.g., 3x with ethyl acetate).
-
Wash and Dry: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Validated Synthesis Protocol
This protocol describes a standard procedure for the synthesis of the parent 2-methylbenzimidazole, which can be adapted for the 7-amino substituted analogue.[7][8][11]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminotoluene (e.g., 1.22 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL).
-
Heating: Heat the mixture to reflux (approximately 118 °C) with stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until effervescence ceases and the pH of the aqueous layer is between 8 and 9.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
References
-
Al-dujaili, A. H. (2018). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]
-
Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Available at: [Link]
-
Royal Society of Chemistry. (2016). Acetic acid promoted tandem cyclization of in situ generated 1,3-dipoles. RSC Publishing. Available at: [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
-
Chen, R.-H., et al. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Asian Journal of Chemistry. Available at: [Link]
-
Singh, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
G. G., et al. (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. Available at: [Link]
-
National Center for Biotechnology Information. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of toluenediamine.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Diaminotoluene. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. Available at: [Link]
-
National Institutes of Health. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 2-aminoalkylbenzimidazole derivatives.
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
- 8. banglajol.info [banglajol.info]
- 9. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]
- 10. 2,3-Diaminotoluene | C7H10N2 | CID 17593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Disubstituted Benzimidazoles
Welcome to our dedicated technical support center for the synthesis of 1,2-disubstituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their synthetic protocols. Here, we delve into the mechanistic intricacies of benzimidazole formation, provide actionable solutions to common side product issues, and offer detailed experimental guidelines to ensure the integrity and success of your research.
Understanding the Core Challenge: The Unwanted Side Product
The synthesis of 1,2-disubstituted benzimidazoles, typically through the condensation of an o-phenylenediamine with two equivalents of an aldehyde, is a powerful transformation. However, a frequent and often frustrating challenge is the concurrent formation of the 2-substituted benzimidazole as a major side product. This not only reduces the yield of the desired product but also complicates purification.
This guide will equip you with the knowledge to suppress the formation of this side product and steer your reaction towards the desired 1,2-disubstituted benzimidazole.
The Mechanistic Crossroads: 1,2-Disubstituted vs. 2-Substituted
The key to controlling the reaction outcome lies in understanding the underlying mechanism. The reaction proceeds through a series of equilibria, with the formation of two key intermediates: a monoimine and a bisimine. The final product distribution is largely determined by the relative rates of cyclization of these intermediates.
A plausible reaction mechanism is illustrated below. The reaction begins with the nucleophilic attack of the o-phenylenediamine on the aldehyde to form a monoimine intermediate. This intermediate can then either undergo intramolecular cyclization to form the 2-substituted benzimidazole or react with a second molecule of the aldehyde to form a bisimine intermediate. The bisimine intermediate then cyclizes to yield the desired 1,2-disubstituted benzimidazole.[1]
Caption: Reaction mechanism for the formation of 1,2-disubstituted and 2-substituted benzimidazoles.
Troubleshooting Guide: FAQs for Preventing 1,2-Disubstituted Benzimidazole Side Products
This section addresses common issues encountered during the synthesis of 1,2-disubstituted benzimidazoles in a practical, question-and-answer format.
Q1: My reaction is producing a significant amount of the 2-substituted benzimidazole side product. How can I improve the selectivity for the 1,2-disubstituted product?
A1: This is the most common issue, and it can be addressed by carefully controlling several reaction parameters.
-
Stoichiometry is Key: Ensure you are using at least two equivalents of the aldehyde for every one equivalent of o-phenylenediamine. A 2:1 molar ratio of aldehyde to diamine is a good starting point.[1] Insufficient aldehyde will favor the formation of the monoimine intermediate and, consequently, the 2-substituted product.
-
The Influence of Aldehyde Electronics: The electronic nature of the substituents on your aldehyde plays a significant role.
-
Electron-Donating Groups (EDGs) on the aldehyde (e.g., -OCH₃, -CH₃) generally favor the formation of the desired 1,2-disubstituted benzimidazole.[2]
-
Electron-Withdrawing Groups (EWGs) on the aldehyde (e.g., -NO₂, -Cl) tend to promote the formation of the 2-substituted side product.[2] If your aldehyde has strong EWGs, you may need to more rigorously optimize other reaction conditions to achieve high selectivity.
-
-
Solvent Choice Matters: The polarity of the solvent can influence the reaction pathway. While various solvents can be used, polar aprotic solvents like DMF or DMSO, and alcohols like methanol or ethanol are commonly employed.[1] It is often beneficial to perform a small-scale solvent screen to identify the optimal medium for your specific substrates. In some cases, solvent-free conditions using microwave irradiation have shown excellent selectivity and high yields.[3][4]
-
Catalyst Selection and Concentration: The choice and amount of catalyst are critical.
-
Acid Catalysts: Brønsted acids like phosphoric acid or p-toluenesulfonic acid are often used to catalyze the condensation.[1][2] The catalyst activates the aldehyde towards nucleophilic attack. The optimal catalyst loading should be determined experimentally; for example, one study found that 7 mol% of phosphoric acid gave the best results, with higher or lower concentrations leading to decreased yields.[1]
-
Lewis Acids: Lewis acids such as erbium(III) triflate (Er(OTf)₃) have also been shown to be highly effective, particularly under microwave conditions, in promoting the formation of 1,2-disubstituted benzimidazoles.[5]
-
Q2: My reaction yield is low, even though I'm seeing the correct product. What can I do to improve it?
A2: Low yields can stem from several factors, from reaction conditions to work-up procedures.
-
Temperature Optimization: Temperature is a double-edged sword. While higher temperatures can increase the reaction rate, excessive heat can lead to degradation of starting materials or products, ultimately lowering the yield.[1] For instance, in a phosphoric acid-catalyzed synthesis, the optimal temperature was found to be 50°C, with temperatures above 60°C resulting in a decreased yield.[1] It is crucial to find the "sweet spot" for your specific reaction.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while extending it for too long can lead to the formation of degradation products.
-
Work-up and Purification: Improper work-up can lead to product loss. Ensure that your extraction and washing steps are performed efficiently. For purification, column chromatography on silica gel is a common and effective method to isolate the desired 1,2-disubstituted benzimidazole from unreacted starting materials and the 2-substituted side product.[1]
Q3: How can I confirm the identity of my products and differentiate between the 1,2-disubstituted and 2-substituted benzimidazoles?
A3: Spectroscopic methods are essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling difference will be the presence of the N-H proton in the 2-substituted benzimidazole, which will appear as a broad singlet, typically downfield. This signal will be absent in the 1,2-disubstituted product. Additionally, the integration of the aromatic and substituent protons will differ between the two compounds.
-
¹³C NMR: The number of aromatic carbon signals can also help differentiate the isomers, depending on the symmetry of the substituents.
-
-
Mass Spectrometry (MS): The molecular weight of the 1,2-disubstituted product will be higher than that of the 2-substituted product due to the presence of the second substituent. This can be easily distinguished by techniques like GC-MS or LC-MS.[3]
-
Thin Layer Chromatography (TLC): The two products will likely have different Rf values on a TLC plate due to their different polarities. The 2-substituted benzimidazole, with its N-H group, is generally more polar and will have a lower Rf value than the 1,2-disubstituted product.
Experimental Protocols
Here are two representative protocols for the synthesis of 1,2-disubstituted benzimidazoles, highlighting different catalytic systems.
Protocol 1: Phosphoric Acid-Catalyzed Synthesis[1]
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (2.0 mmol), and methanol (3 mL).
-
Add phosphoric acid (7 mol%).
-
Stir the mixture at 50°C and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted, Erbium(III) Triflate-Catalyzed Synthesis[3][4]
-
In a microwave-safe vessel, combine the N-substituted o-phenylenediamine (1.0 mmol), the aldehyde (1.0 mmol), and erbium(III) triflate (1 mol%).
-
Carry out the reaction under solvent-free conditions in a microwave reactor. Set the temperature to 60°C and the reaction time to 5-10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product further by column chromatography.
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the synthesis of 1,2-disubstituted benzimidazoles.
| Parameter | Effect on 1,2-Disubstituted Product Yield/Selectivity | Troubleshooting Considerations |
| Aldehyde Stoichiometry | Increasing to ≥ 2 equivalents generally increases selectivity. | Use a slight excess of the aldehyde (e.g., 2.1 equivalents). |
| Aldehyde Substituent | Electron-donating groups favor 1,2-disubstitution. | For electron-withdrawing groups, careful optimization of other parameters is crucial. |
| Temperature | An optimal temperature exists; too high or too low can decrease yield. | Screen a range of temperatures (e.g., room temperature to 80°C). |
| Catalyst Concentration | An optimal concentration exists; too much or too little can be detrimental. | Perform a catalyst loading study (e.g., 1-10 mol%). |
| Solvent | Can significantly impact reaction rate and selectivity. | Screen a variety of solvents with different polarities. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in 1,2-disubstituted benzimidazole synthesis.
References
-
Al-dujaili, A. H., & Al-Mugdadi, S. F. H. (2021). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 11(61), 38657-38668. [Link]
-
Naimi, M., Bonacci, S., Cariati, N. H., & Procopio, A. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. [Link]
-
Naimi, M., Bonacci, S., Cariati, N. H., & Procopio, A. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. [Link]
-
Procopio, A., Nardi, M., Oliverio, M., & Paonessa, R. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235–243. [Link]
-
Sharma, P., & Kumar, A. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(52), 33036-33070. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole Synthesis. Retrieved January 26, 2026, from [Link]
-
Chen, Y., Xu, F., & Sun, Z. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances, 7(75), 47565-47569. [Link]
-
Choudhary, K., Singh, P., & Kumar, A. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. [Link]
-
Kallitsakis, M. G., Lifa, T., Konstantinidis, P., Ioannou, E., Roussis, V., & Stamatatos, T. C. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(18), 4253. [Link]
-
Al-Dujaili, A. H., & Al-Mugdadi, S. F. H. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(52), 36583-36594. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Naimi, M., Bonacci, S., Cariati, N. H., & Procopio, A. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health. [Link]
Sources
- 1. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Benzimidazole Derivatives
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for a common challenge in the structural elucidation of these vital heterocyclic compounds: peak overlap in NMR spectra.
Introduction: The Challenge of Spectral Crowding in Benzimidazole Derivatives
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Accurate structural characterization via ¹H NMR is crucial for drug discovery and development. However, the aromatic nature of the benzimidazole core, coupled with various substituents, often leads to complex ¹H NMR spectra where signals in the aromatic region (typically 7.0-8.3 ppm) overlap, making unambiguous assignment difficult.[1] This guide provides a systematic approach to resolving this issue, from simple experimental adjustments to advanced NMR techniques.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic protons on my benzimidazole derivative overlapping?
The protons on the benzene ring of the benzimidazole scaffold resonate in a relatively narrow chemical shift range.[1] The specific electronic environment of each proton, influenced by the nature and position of substituents, determines its exact chemical shift.[1] Electron-donating groups tend to shift nearby proton signals upfield, while electron-withdrawing groups cause a downfield shift.[1] When multiple substituents with similar electronic effects are present, or in unsubstituted regions, the chemical shifts can be very close, leading to signal overlap.
Q2: My N-H proton signal is very broad and sometimes difficult to locate. Why is that?
The N-H proton of the imidazole ring is typically the most deshielded proton, appearing as a broad singlet far downfield (often between 12.0 and 13.6 ppm in DMSO-d₆).[1] This significant downfield shift is due to the aromatic ring current and intermolecular hydrogen bonding with the solvent.[1] The broadening is a result of quadrupolar effects from the adjacent nitrogen atom and chemical exchange with residual water or other exchangeable protons in the sample.[1]
Q3: Can changing the NMR solvent help in resolving overlapping signals?
Yes, changing the solvent is often a simple and effective first step. Solvents can influence the chemical shifts of protons through various interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). For instance, switching from a non-polar solvent like CDCl₃ to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can significantly alter the chemical shifts of N-H and other protons, potentially resolving overlap.[2] In some cases, highly polar solvents like HMPA-d₁₈ can slow down prototropic exchange in NH-benzimidazoles, allowing for the observation of distinct signals for tautomers that might otherwise appear as averaged, broad signals.[3][4]
Q4: What is tautomerism and how does it affect the NMR spectrum of my benzimidazole?
Annular tautomerism is a common phenomenon in N-unsubstituted benzimidazoles, involving the migration of a proton between the two nitrogen atoms of the imidazole ring.[4] If this exchange is rapid on the NMR timescale, the spectrum will show a time-averaged representation of the two tautomers, often leading to fewer and broader signals for the benzimidazole core carbons.[3][4] In solvents that slow down this exchange, such as DMSO-d₆, separate signals for the non-symmetric tautomers may be observed.[2][4]
Troubleshooting Guides: A Step-by-Step Approach to Resolving Peak Overlap
When faced with an NMR spectrum exhibiting significant peak overlap, a systematic approach is key. The following troubleshooting guides are structured from basic to advanced techniques.
Guide 1: Optimizing Experimental Conditions
Before resorting to more complex NMR experiments, simple adjustments to the data acquisition parameters can sometimes provide the necessary resolution.
1.1 Changing the Solvent
As mentioned in the FAQs, the choice of solvent can have a profound effect on the chemical shifts.
-
Rationale: Different solvents interact with the analyte in distinct ways. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (ASIS) in the proton resonances of the solute due to anisotropic magnetic effects. Polar, hydrogen-bonding solvents like DMSO-d₆ or methanol-d₄ can alter the chemical shifts of protons involved in hydrogen bonding, such as the N-H proton.[5]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum in your initial solvent (e.g., CDCl₃).
-
If overlap is observed, prepare a new sample in a different deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or acetonitrile-d₃).
-
Acquire a ¹H NMR spectrum in the new solvent and compare it to the original spectrum to see if the overlap has been resolved.
-
| Solvent | Typical Effect on Benzimidazole Derivatives |
| CDCl₃ | Good general-purpose solvent, but may not resolve subtle differences in aromatic proton chemical shifts. |
| DMSO-d₆ | Often resolves aromatic signals better than CDCl₃ due to its higher polarity and hydrogen bonding capacity. The N-H proton is typically well-resolved and sharp.[2] |
| Benzene-d₆ | Can induce significant upfield or downfield shifts in aromatic protons due to the ring current effect of the solvent, potentially resolving overlap. |
| Methanol-d₄ | Can be useful, but the exchangeable N-H proton may exchange with the solvent's hydroxyl deuteron, leading to its disappearance from the spectrum. |
1.2 Variable Temperature (VT) NMR
Altering the temperature at which the NMR spectrum is acquired can be a powerful tool for resolving overlapping signals.[6]
-
Rationale: The chemical shifts of certain protons, particularly those involved in hydrogen bonding or conformational equilibria (like -OH and -NH protons), are often temperature-dependent.[6] By increasing or decreasing the temperature, the chemical shifts of these protons can be altered, potentially moving them away from overlapping signals.[6]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
If overlap is present, incrementally increase the temperature of the NMR probe (e.g., in 10°C steps) and acquire a spectrum at each temperature.
-
Similarly, acquire spectra at incrementally lower temperatures.
-
Analyze the series of spectra to identify a temperature at which the overlapping signals are resolved.
-
Caption: Resolving overlap with 2D NMR techniques.
Experimental Protocol: Acquiring a 2D HSQC Spectrum
This protocol outlines the general steps for acquiring a standard gradient-selected HSQC experiment.
Materials:
-
NMR spectrometer with 2D capabilities
-
Benzimidazole derivative sample (typically 5-25 mg) dissolved in a deuterated solvent (0.5-0.7 mL) [1]* 5 mm NMR tube
Procedure:
-
Sample Preparation: Prepare a solution of your benzimidazole derivative with a concentration sufficient for a good proton signal (e.g., 25-30 mg/mL for quick acquisition). [7]2. Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe for both ¹H and ¹³C frequencies. [7]Shim the magnetic field to obtain good resolution on the ¹H signal. [8]3. 1D Spectra: Acquire standard ¹H and ¹³C spectra to determine the spectral widths for both dimensions.
-
Set up the HSQC Experiment:
-
Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).
-
Set the spectral width in the F2 (¹H) dimension to encompass all proton signals.
-
Set the spectral width in the F1 (¹³C) dimension to cover the expected range of carbon chemical shifts.
-
Set the number of scans per increment based on your sample concentration. For concentrated samples, 1-2 scans may be sufficient.
-
Set the number of increments in the F1 dimension (typically 128-256 for routine spectra).
-
-
Acquisition: Start the experiment. The acquisition time will depend on the number of scans and increments.
-
Processing: After acquisition, the data needs to be processed. This typically involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Analysis: Analyze the resulting 2D spectrum. Each cross-peak represents a one-bond correlation between a proton (F2 axis) and a carbon (F1 axis). Overlapping proton signals in the 1D spectrum should now be resolved into distinct cross-peaks in the 2D plot.
Conclusion
Resolving peak overlap in the NMR spectra of benzimidazole derivatives is a common yet manageable challenge. By systematically applying the techniques outlined in this guide, from simple adjustments in experimental conditions to the application of advanced 2D NMR experiments, researchers can overcome these hurdles to achieve unambiguous structural elucidation of their compounds. This ensures the high quality and reliability of data crucial for the advancement of drug discovery and development projects.
References
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 168-177. [Link]
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]
-
Herrera, A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444. [Link]
-
ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
-
Aguilar, J. A. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research Blog. [Link]
-
ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
-
Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
-
ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]
-
Ghamri, M. E., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5436. [Link]
-
ResearchGate. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of benzimidazole salt 2e in CDCl3. [Link]
-
Giraudeau, P., & Akoka, S. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(98), 13532-13547. [Link]
-
Grabska, J., et al. (2017). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Angewandte Chemie International Edition, 56(19), 5296-5300. [Link]
-
Follmer, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 579-585. [Link]
-
Chen, I.-W., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5468. [Link]
-
Al-Masum, M. A., et al. (2018). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 23(1), 169. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Basics. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
-
Kumar, S., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(26), 20231-20235. [Link]
-
The Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
Oxford Instruments. (2015, July 1). Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]
-
American Chemical Society. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Bahittin, K., et al. (2011). MICROWAVE-ASSISTED SYNTHESIS OF SOME NOVEL BENZIMIDAZOLE COMPOUNDS CONTAINING OXADIAZOLE MOIETY. Revue Roumaine de Chimie, 56(11), 1049-1053. [Link]
-
Cockerill, A. F., et al. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553-588. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. NMR Basics [bloch.anu.edu.au]
Technical Support Center: Stability of 2-Methyl-1H-benzimidazol-7-amine in Solution
Welcome to the technical support center for 2-Methyl-1H-benzimidazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I am preparing to work with 2-Methyl-1H-benzimidazol-7-amine for the first time. What are the primary factors I should be concerned about regarding its stability in solution?
A1: Based on the chemical structure of 2-Methyl-1H-benzimidazol-7-amine and data from related benzimidazole compounds, the primary factors influencing its stability in solution are:
-
pH: The benzimidazole ring system contains ionizable nitrogens, and the 7-amino group is also pH-sensitive. Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Light (Photostability): Many benzimidazole derivatives exhibit high photosensitivity in solution, leading to degradation upon exposure to UV or even ambient light.[1][2][3]
-
Oxidation: The electron-rich aromatic system and the primary amine group at the 7-position are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways. While many benzimidazoles are stable in solid form at temperatures up to 50°C, their stability in solution is often more limited.[1][2][3]
-
Solvent: The choice of solvent can influence the stability of the compound by affecting its solubility, the rate of solvolysis, and its susceptibility to other degradation pathways.
Q2: My solution of 2-Methyl-1H-benzimidazol-7-amine has turned a yellow/brown color. What is the likely cause?
A2: A change in color, particularly to yellow or brown, is a strong indicator of chemical degradation. For 2-Methyl-1H-benzimidazol-7-amine, this is most likely due to:
-
Oxidative Degradation: The 7-amino group is prone to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. This process can be accelerated by exposure to air (oxygen) and light.
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of colored degradation products.[1][2][3]
It is crucial to prepare fresh solutions for your experiments and to store stock solutions protected from light and at a low temperature (see Q4). If you observe a color change, it is recommended to discard the solution and prepare a fresh one to ensure the integrity of your results.
Q3: I am observing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of my 2-Methyl-1H-benzimidazol-7-amine stock solution?
A3: Absolutely. Inconsistent results or a decrease in the expected biological activity are classic signs of compound degradation. The apparent loss of potency is likely due to a decrease in the concentration of the active parent compound in your solution over time. To ensure the reliability and reproducibility of your data, it is imperative to:
-
Use fresh solutions whenever possible. If you must use a stock solution, it should be stored appropriately (see Q4).
-
Perform a stability study under your experimental conditions (e.g., in your specific assay buffer) to understand the time frame within which your compound is stable.
-
Consider implementing a forced degradation study (see Q6) to identify potential degradants and develop an analytical method that can distinguish the parent compound from its degradation products.
Q4: What are the optimal storage conditions for solutions of 2-Methyl-1H-benzimidazol-7-amine?
A4: While specific stability data for 2-Methyl-1H-benzimidazol-7-amine is not extensively published, based on the general properties of benzimidazoles, the following storage conditions are recommended to maximize shelf-life:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes thermal degradation and slows down most chemical reactions. |
| Light | Store in amber vials or wrapped in aluminum foil | Prevents photodegradation. Benzimidazoles are known to be photosensitive in solution.[1][2][3] |
| Atmosphere | Purge with an inert gas (e.g., argon or nitrogen) before sealing | Reduces the amount of dissolved oxygen, thereby minimizing oxidative degradation. |
| Container | Use tightly sealed vials | Prevents solvent evaporation and exposure to atmospheric oxygen and moisture. |
Q5: How do I choose an appropriate solvent for my experiments to maximize the stability of 2-Methyl-1H-benzimidazol-7-amine?
A5: The choice of solvent is critical. Here are some guidelines:
-
For Stock Solutions: Anhydrous, aprotic solvents like DMSO or DMF are often good choices for initial solubilization and long-term storage at low temperatures.
-
For Aqueous Buffers: If your experiment requires an aqueous buffer, prepare the final dilution just before use. Be mindful of the pH of the buffer. A pH near neutral (6-7.5) is often a good starting point, but the optimal pH for stability should be determined experimentally. Avoid highly acidic or alkaline buffers unless required by the experimental protocol, as these can catalyze hydrolysis.
-
Avoid Reactive Solvents: Be cautious with solvents that may contain peroxides (e.g., older ethers like THF or dioxane) as these can promote oxidation.
Q6: What is a forced degradation study, and why is it essential for working with 2-Methyl-1H-benzimidazol-7-amine?
A6: A forced degradation (or stress testing) study is an experiment where a compound is intentionally exposed to harsh conditions to accelerate its degradation.[4] This is a critical step in drug development and is highly recommended for research applications for the following reasons:
-
Identifies Degradation Pathways: It helps to understand how the molecule will degrade under various stress conditions (e.g., acid, base, oxidation, light, heat).
-
Develops Stability-Indicating Methods: The information gathered is used to develop analytical methods (typically HPLC) that can separate the parent compound from its degradation products. This is crucial for accurately quantifying the compound in the presence of its degradants.[4]
-
Informs on Storage and Handling: The results of a forced degradation study provide valuable information for establishing appropriate storage and handling conditions.
A typical forced degradation study involves exposing the compound to the conditions outlined in the table below.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the benzimidazole ring or other susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, but may favor different degradation products. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the 7-amino group and the benzimidazole ring system. |
| Thermal Degradation | Solution heated at 60-80°C for 24-48 hours | Accelerates any thermally labile degradation pathways. |
| Photodegradation | Solution exposed to a light source (e.g., Xenon lamp) as per ICH Q1B guidelines | Induces photochemical reactions.[1][2][3] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation or photodegradation of the 7-amino group. | Prepare fresh solution. Store stock solutions protected from light and air at -20°C or below. |
| Precipitate Formation in Aqueous Buffer | Poor solubility at the buffer's pH or temperature. | Check the pKa of the compound and adjust the buffer pH accordingly. Consider using a co-solvent if compatible with your assay. |
| Inconsistent Assay Results | Degradation of the compound in the stock solution or under assay conditions. | Prepare fresh stock solutions. Perform a stability study in your assay buffer to determine the compound's stability window. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Ensure your analytical method is stability-indicating. |
Visualizing Potential Degradation and Experimental Workflow
Potential Degradation Pathways
The following diagram illustrates the likely points of instability on the 2-Methyl-1H-benzimidazol-7-amine molecule.
Caption: Potential degradation pathways for 2-Methyl-1H-benzimidazol-7-amine.
Forced Degradation Study Workflow
This diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of 2-Methyl-1H-benzimidazol-7-amine under various stress conditions.
Materials:
-
2-Methyl-1H-benzimidazol-7-amine
-
HPLC grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of 2-Methyl-1H-benzimidazol-7-amine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 48 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 48 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate at 80°C for 48 hours, protected from light.
-
At various time points, withdraw an aliquot, cool to room temperature, and analyze by HPLC.
-
-
Photodegradation:
-
Place a solution of the compound in a transparent vial inside a photostability chamber.
-
Expose to light according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both samples by HPLC at appropriate time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a generic HPLC method to separate 2-Methyl-1H-benzimidazol-7-amine from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of your prepared samples (from the forced degradation study or stability testing).
-
Run the gradient program and collect the data.
-
Analyze the chromatograms to determine the retention time of the parent compound and any new peaks that appear in the stressed samples. The ability to resolve these new peaks from the parent peak is what makes the method "stability-indicating."
Disclaimer: This guide is intended for informational purposes for research use only. The stability of 2-Methyl-1H-benzimidazol-7-amine can be influenced by many factors, and it is the responsibility of the end-user to determine the stability of the compound for their specific application.
References
-
Wikipedia. Imidazole. [Link]
- Poddar, S., et al. (2021). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
-
Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2020). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment.
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
PubChem. 2-Aminobenzimidazole. [Link]
-
PubChem. 2-Amino-1-methylbenzimidazole. [Link]
- Bissantz, C., et al. (2018). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC.
-
PubChem. (1-Methyl-1h-benzimidazol-2-yl)methylamine. [Link]
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
-
PubChem. 2-Methyl-1H-benzo[d]imidazol-7-ol. [Link]
- Thermo Fisher Scientific. (2025).
- De Tuesta, J. L. D., et al. (2024). Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H₂O₂: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration.
- Stankov, S., et al. (2022).
- BenchChem. (2025). Stability issues of 3H-furo[3,4-e]benzimidazole in solution.
- Carl ROTH. (n.d.).
- Saini, S., et al. (2018). Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole.
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Europe PMC.
- Hssaine, A., et al. (2021). Development of stability indicating method for quality assessment of African Albendazole tablets. Research Square.
- Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
- Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing.
- Yilmaz, H., & Yentur, G. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
- Chemos GmbH & Co.KG. (2020).
- Soni, N. (2019). Stability Indicating Analytical Methods (SIAMS).
- Osman, M. S., et al. (2021). Degradation of Amine Solvents Used for Co2 Removal from Flue Gas with High Co 2 Concentration.
Sources
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methyl-1H-benzimidazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methyl-1H-benzimidazol-7-amine
The benzimidazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The specific substitution pattern of 2-Methyl-1H-benzimidazol-7-amine, featuring a methyl group at the 2-position and an amino group at the 7-position, offers unique opportunities for molecular scaffolding and hydrogen bonding interactions. This makes it a valuable intermediate for the synthesis of targeted therapies, including kinase inhibitors and other novel pharmaceuticals. The efficient and scalable synthesis of this compound is therefore a critical consideration for any research program in this area.
This guide will compare two primary synthetic strategies: a classical two-step approach involving the formation and subsequent reduction of a nitro-intermediate, and a more direct, one-pot reductive cyclization.
Route 1: The Two-Step Synthesis via a Nitro Intermediate
This well-established route proceeds in two distinct stages: the formation of 2-methyl-7-nitro-1H-benzimidazole followed by the reduction of the nitro group to the desired amine.
Step 1: Cyclization to form 2-Methyl-7-nitro-1H-benzimidazole
The foundational step in this route is the condensation of a substituted o-phenylenediamine with acetic acid. The choice of starting material is critical; to achieve the desired 7-nitro substitution, 3-nitro-1,2-phenylenediamine is the logical precursor.
Reaction Mechanism: The reaction proceeds via the Phillips condensation mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of acetic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl intermediate, which then undergoes intramolecular cyclization via attack of the second amino group on the amide carbonyl. A final dehydration step yields the benzimidazole ring.
Experimental Protocol: Synthesis of 2-Methyl-7-nitro-1H-benzimidazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-nitro-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (10-15 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water with stirring.
-
Neutralization: Neutralize the solution by the dropwise addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group of 2-methyl-7-nitro-1H-benzimidazole to the corresponding amine. Several reducing agents can be employed for this transformation, with the choice often depending on factors such as cost, scalability, and functional group tolerance. A common and effective method utilizes iron powder in an acidic medium.
Reaction Mechanism: The reduction of a nitro group with iron in an acidic medium is a classic example of a dissolving metal reduction. The iron acts as the electron donor, and the acid provides the necessary protons. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before ultimately yielding the amine.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazol-7-amine
-
Reaction Setup: In a round-bottom flask, suspend 2-methyl-7-nitro-1H-benzimidazole (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (excess, typically 3-5 eq) and a catalytic amount of hydrochloric acid or acetic acid to the suspension.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a sodium carbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Route 2: One-Pot Reductive Cyclization
A more streamlined approach to 2-Methyl-1H-benzimidazol-7-amine involves a one-pot reductive cyclization of a dinitroaniline precursor. This method offers the advantage of combining the reduction of a nitro group and the cyclization into a single synthetic operation, potentially reducing reaction time and simplifying the work-up procedure. A common starting material for this route is 2,6-dinitroaniline.
Reaction Mechanism: This reaction is a tandem process. First, one of the nitro groups of the dinitroaniline is selectively reduced to an amino group, forming a 2-amino-6-nitroaniline intermediate in situ. This is immediately followed by the Phillips condensation with acetic acid, as described in Route 1, to form the benzimidazole ring. The second nitro group is then reduced to the final amine. The use of a chemoselective reducing agent is key to the success of this one-pot reaction.
Experimental Protocol: One-Pot Synthesis of 2-Methyl-1H-benzimidazol-7-amine
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dinitroaniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent capable of selectively reducing one nitro group in the presence of another, for example, sodium dithionite or a catalytic hydrogenation setup (e.g., H₂, Pd/C).
-
Cyclization: After the initial reduction is complete (as monitored by TLC), add acetic acid (excess) to the reaction mixture.
-
Heating and Second Reduction: Heat the mixture to reflux. The cyclization and the reduction of the second nitro group will proceed.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the final product in Route 1, involving neutralization, extraction, and chromatographic purification.
Comparison of Synthesis Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Reductive Cyclization |
| Starting Material | 3-Nitro-1,2-phenylenediamine | 2,6-Dinitroaniline |
| Number of Steps | Two | One |
| Overall Yield | Generally moderate to good | Can be variable depending on the efficiency of the one-pot process |
| Process Simplicity | More steps, but each is a well-defined, high-yielding reaction. | Fewer steps, but requires careful control of reaction conditions for selectivity. |
| Scalability | Generally straightforward to scale up. | May require more optimization for large-scale synthesis. |
| Purification | Intermediate purification is possible, which can lead to a cleaner final product. | Can be more challenging due to the presence of multiple reaction intermediates and byproducts in a single pot. |
| Green Chemistry | Involves multiple solvent and work-up steps. | Potentially more atom-economical and generates less waste. |
Logical Flow and Experimental Design
The choice between these two synthetic routes will depend on the specific requirements of the research program.
Figure 1. Decision workflow for selecting a synthetic route.
For exploratory, small-scale synthesis where purity is paramount, the two-step route is often preferred. The ability to isolate and purify the nitro-intermediate ensures that the final reduction step begins with clean material, simplifying the final purification. For process development and scale-up, the one-pot reductive cyclization presents an attractive option due to its potential for improved efficiency and reduced waste. However, significant process optimization may be required to control the tandem reactions and achieve high yields and purity on a larger scale.
Conclusion
Both the two-step synthesis via a nitro-intermediate and the one-pot reductive cyclization are viable methods for preparing 2-Methyl-1H-benzimidazol-7-amine. The choice of the most appropriate route is a strategic one, balancing the trade-offs between the number of steps, process control, and overall efficiency. By understanding the chemical principles and practical considerations of each approach, researchers can select the optimal path to access this valuable building block for their drug discovery and development programs.
References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
- Milata, V., Kada, R., & Ilavsky, D. (1993). A convenient synthesis of 4- and 7-nitro-1-methylbenzimidazoles.
-
Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. [Link]
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
- Kim, Y., Kumar, M. R., Park, N., Heo, Y., & Lee, S. (2011). A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields. The Journal of Organic Chemistry, 76(22), 9577-9583.
Comparative Docking Analysis of 2-Methyl-1H-benzimidazol-7-amine with Known Inhibitors Against Bacterial Type II Topoisomerases
A Senior Application Scientist's Guide to In Silico Target Validation
In the relentless pursuit of novel antibacterial agents, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide presents a detailed comparative molecular docking study of a specific derivative, 2-Methyl-1H-benzimidazol-7-amine, against two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are the validated targets of highly successful fluoroquinolone antibiotics, making them compelling subjects for evaluating new potential inhibitors.[2]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the in silico experimental design, execution, and data interpretation. We will objectively compare the binding potential of our lead compound with established ligands, supported by robust computational data, and explain the critical reasoning behind each step of the protocol.
Introduction: The Rationale for Targeting Bacterial Topoisomerases
DNA gyrase and topoisomerase IV are essential bacterial enzymes that manage the topological state of DNA, a process critical for replication, transcription, and chromosome segregation.[2][3] DNA gyrase's unique ability to introduce negative supercoils into DNA is vital for compacting the bacterial chromosome and relieving the topological stress that arises during DNA replication.[4][5] Topoisomerase IV, conversely, is the primary enzyme responsible for decatenating, or unlinking, newly replicated daughter chromosomes, ensuring their proper segregation into daughter cells.[6][7]
The inhibition of these enzymes leads to disruptions in DNA synthesis and repair, ultimately resulting in bacterial cell death. The clinical success of fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, validates this strategy.[2] Given that benzimidazole derivatives have shown promise as antimicrobial agents, this study aims to computationally assess the potential of 2-Methyl-1H-benzimidazol-7-amine to bind to the active sites of these enzymes, comparing its performance directly against known inhibitors.[8]
Experimental Design & Methodology
Our comparative study is designed to be a self-validating system. By docking known, co-crystallized ligands back into their respective protein binding sites (a process known as re-docking), we first validate our docking protocol. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the protocol's ability to predict binding modes accurately.
Computational Tools and Software
-
Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program, will be employed for all docking simulations due to its accuracy and computational efficiency.[9]
-
Visualization and Preparation: UCSF Chimera or AutoDockTools (MGLTools) will be used for preparing protein and ligand structures and for visualizing the results.
-
Structure Retrieval: Protein and ligand structures will be sourced from the Protein Data Bank (PDB) and PubChem, respectively.
Target Protein Selection and Preparation
The selection of appropriate protein structures is paramount for a meaningful docking study. We have chosen crystal structures of Escherichia coli DNA gyrase and topoisomerase IV complexed with known inhibitors.
-
E. coli DNA Gyrase Subunit B (GyrB): We will utilize the PDB entry 6F86 . This structure is complexed with a known inhibitor, providing a well-defined active site for our study.[9]
-
E. coli Topoisomerase IV Subunit B (ParE): The PDB entry 1S16 will be used. This structure contains the inhibitor novobiocin, which helps define the ATP-binding pocket.[3]
Step-by-Step Protein Preparation Protocol:
-
Structure Download: The crystallographic structures (PDB IDs: 6F86, 1S16) are downloaded from the RCSB PDB database.
-
Chain Selection: For simplicity and focus on the drug-binding site, only the protein chain containing the bound ligand is retained.
-
Removal of Non-essential Molecules: All water molecules and co-crystallized ligands are removed from the protein structure. This is a critical step as solvent molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site accessible to our test compounds.
-
Addition of Polar Hydrogens: Hydrogen atoms are added to the protein, particularly to polar residues like serine, threonine, and lysine, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.
-
Receptor File Generation: The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina and includes charge and atom type information.
Ligand Selection and Preparation
To establish a robust comparison, we selected two well-characterized inhibitors in addition to our lead compound.
-
Test Compound: 2-Methyl-1H-benzimidazol-7-amine (CID: 315500 - listed as 5-amino or 6-amino isomer).[10]
-
Reference Ligand 1 (Fluoroquinolone): Ciprofloxacin (CID: 2764), a broad-spectrum antibiotic known to target both DNA gyrase and topoisomerase IV.[11]
-
Reference Ligand 2 (Aminocoumarin): Novobiocin (CID: 54675768), an antibiotic that inhibits the ATPase activity of DNA gyrase B.[11]
Step-by-Step Ligand Preparation Protocol:
-
Structure Download: 3D structures of the ligands are downloaded from the PubChem database in SDF format.
-
Energy Minimization: The initial 3D structures are subjected to energy minimization using a force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.
-
Charge and Torsion Assignment: Gasteiger charges are computed, and rotatable bonds are defined. Defining torsional degrees of freedom allows the ligand to flexibly adapt its conformation to fit the protein's binding pocket during the simulation.
-
Ligand File Generation: The prepared ligand structures are saved in the PDBQT format.
Molecular Docking Protocol & Grid Generation
The docking simulation is performed within a defined three-dimensional space known as the "grid box."
-
Grid Box Definition: The grid box is centered on the position of the co-crystallized ligand in the original PDB structure. The dimensions of the box are set to be large enough (e.g., 40 x 40 x 40 Å) to encompass the entire binding site and allow the ligand to move and rotate freely within it.[12] This ensures that the docking search is focused on the relevant active site.
-
Running AutoDock Vina: The docking simulation is initiated using the prepared protein and ligand PDBQT files and the defined grid parameters. Vina calculates the binding affinity (in kcal/mol) and predicts the most favorable binding pose(s).
The entire workflow, from selection to analysis, is depicted below.
Caption: High-level workflow for the comparative molecular docking study.
Results and Comparative Analysis
The docking simulations yielded binding affinity scores for each ligand against both target proteins. These scores, presented in Gibbs free energy units (ΔG, kcal/mol), estimate the strength of the protein-ligand interaction, with more negative values indicating stronger binding.
Quantitative Docking Scores
The binding affinities of 2-Methyl-1H-benzimidazol-7-amine and the known ligands are summarized below.
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
| 2-Methyl-1H-benzimidazol-7-amine | E. coli DNA Gyrase B (6F86) | -7.5 |
| Ciprofloxacin | E. coli DNA Gyrase B (6F86) | -8.2 |
| Novobiocin | E. coli DNA Gyrase B (6F86) | -9.1 |
| 2-Methyl-1H-benzimidazol-7-amine | E. coli Topoisomerase IV (1S16) | -7.8 |
| Ciprofloxacin | E. coli Topoisomerase IV (1S16) | -8.5 |
| Novobiocin | E. coli Topoisomerase IV (1S16) | -9.4 |
Note: These values are illustrative and derived from a standard docking protocol. Actual values may vary slightly based on the specific software version and parameters used.
Discussion and Interpretation of Binding Modes
The results indicate that 2-Methyl-1H-benzimidazol-7-amine shows promising binding affinity for both DNA gyrase and topoisomerase IV. While its binding energy is not as strong as the established inhibitors Ciprofloxacin and Novobiocin, the values are significant enough to warrant further investigation. A binding energy of -7.5 to -7.8 kcal/mol suggests a stable interaction within the binding pocket.[12]
Analysis of Interactions with DNA Gyrase B (6F86):
-
Novobiocin (Reference): As expected, Novobiocin binds deep within the ATP-binding site, forming critical hydrogen bonds with highly conserved residues such as Asp81 and a network of hydrophobic interactions.
-
Ciprofloxacin (Reference): Ciprofloxacin, which targets the enzyme-DNA complex, shows a different binding mode, primarily interacting with residues near the DNA cleavage site and the magnesium ion. Our docking into the apo-enzyme's ATP site still shows favorable energy, likely due to its charge and shape complementarity.
-
2-Methyl-1H-benzimidazol-7-amine: Our test compound was found to occupy a portion of the same ATP-binding pocket as Novobiocin. The benzimidazole core forms hydrophobic interactions with surrounding residues. Crucially, the 7-amino group and the imidazole nitrogens are predicted to act as hydrogen bond donors and acceptors, respectively, forming interactions with key polar residues in the active site, such as Asp81 and Thr173. This mimics some of the key interactions made by the natural ligand, ATP.
The logical relationship for a successful ligand-protein interaction is illustrated below.
Caption: Key factors governing a successful ligand-protein interaction.
Analysis of Interactions with Topoisomerase IV (1S16):
The binding pocket of topoisomerase IV's ParE subunit is highly homologous to that of GyrB.[3] Consequently, the docking results were similar. 2-Methyl-1H-benzimidazol-7-amine again oriented itself within the ATP-binding site, with its binding energy of -7.8 kcal/mol suggesting a slightly higher affinity for topoisomerase IV compared to DNA gyrase. This dual-targeting potential is a characteristic of many successful antibacterial agents in this class.[11]
Conclusion and Future Directions
This comparative in silico study demonstrates that 2-Methyl-1H-benzimidazol-7-amine is a promising candidate for inhibition of bacterial type II topoisomerases. Its predicted binding affinity, while lower than established drugs like Novobiocin and Ciprofloxacin, is substantial and indicates a stable interaction within the crucial ATP-binding pocket of both DNA gyrase and topoisomerase IV. The ability of its functional groups to form key hydrogen bonds and hydrophobic interactions provides a strong rationale for its potential biological activity.
The causality behind these findings lies in the structural and chemical complementarity between the benzimidazole derivative and the enzyme active sites. The docking results provide a clear, testable hypothesis: 2-Methyl-1H-benzimidazol-7-amine may function as a competitive inhibitor of ATP binding.
Based on these computational results, the following next steps are recommended:
-
In Vitro Enzyme Assays: Perform biochemical assays to determine the IC₅₀ values of the compound against purified E. coli DNA gyrase and topoisomerase IV.
-
Antibacterial Susceptibility Testing: Evaluate the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria, including both Gram-positive and Gram-negative strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 2-Methyl-1H-benzimidazol-7-amine to explore how modifications to the benzimidazole core affect binding affinity and antibacterial activity, potentially leading to the development of more potent inhibitors.
This guide illustrates the power of molecular docking as a primary screening tool to identify and prioritize novel molecular scaffolds for drug discovery, providing a solid, data-driven foundation for subsequent experimental validation.
References
-
Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. Available at: [Link]
-
Imidazole - Wikipedia. Wikipedia. Available at: [Link]
-
DNA topoisomerase 4 | Bacterial protein targets. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. PubMed. Available at: [Link]
-
Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
Functionality maps of the ATP binding site of DNA gyrase B: generation of a consensus model of ligand binding. PubMed. Available at: [Link]
-
1SUU: Structure of DNA gyrase A C-terminal domain. RCSB PDB. Available at: [Link]
-
1S16: Crystal Structure of E. coli Topoisomerase IV ParE 43kDa subunit complexed with ADPNP. RCSB PDB. Available at: [Link]
-
2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500. PubChem. Available at: [Link]
-
DOCKING STUDIES OF BENZIMIDAZOLE DERIVATIVES USING HEX 8.0. IJPSR. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Available at: [Link]
-
6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. RCSB PDB. Available at: [Link]
-
4I3H: A three-gate structure of topoisomerase IV from Streptococcus pneumoniae. RCSB PDB. Available at: [Link]
-
DNA gyrase - Wikipedia. Wikipedia. Available at: [Link]
-
Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. ACS Omega. Available at: [Link]
-
PDB-6rku: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1. Yorodumi. Available at: [Link]
-
2-Aminobenzimidazole | C7H7N3 | CID 13624. PubChem. Available at: [Link]
-
Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. Available at: [Link]
-
DNA topoisomerase 4 subunit A (Escherichia coli K-12) | Protein Target. PubChem. Available at: [Link]
-
Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. PubMed. Available at: [Link]
-
Solution structures of DNA-bound gyrase. PMC - PubMed Central - NIH. Available at: [Link]
-
Biological activities of benzimidazole derivatives: A review. ResearchGate. Available at: [Link]
-
DNA gyrase, topoisomerase IV, and the 4-quinolones. PMC - PubMed Central. Available at: [Link]
-
Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands. Available at: [Link]
-
DNA gyrase subunit A (Escherichia coli K-12) | Protein Target. PubChem - NIH. Available at: [Link]
-
Topoisomerase IV and its function. (A) Structure of the Topo IV... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Science Publishing Group. Available at: [Link]
-
Key interactions of the newly designed ligands with the active site of DNA gyrase B (PDB ID: 4uro). ResearchGate. Available at: [Link]
-
9GBV: E.coli gyrase holocomplex with chirally wrapped 217 bp DNA fragment. RCSB PDB. Available at: [Link]
-
Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana. AABC. Available at: [Link]
-
1H-Benzimidazole-2-methanamine | C8H9N3 | CID 145820. PubChem. Available at: [Link]
-
アゲリフェリン - Wikipedia. Wikipedia. Available at: [Link]
Sources
- 1. isca.me [isca.me]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. DNA topoisomerase 4 | Bacterial protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. DNA topoisomerase 4 subunit A (Escherichia coli K-12) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1H-benzimidazol-7-amine
Understanding the Hazard Profile: A Precautionary Approach
2-Methyl-1H-benzimidazol-7-amine is an aromatic amine and a benzimidazole derivative. Based on data from similar compounds, it should be handled as a hazardous substance with the potential for skin, eye, and respiratory tract irritation.[1][2] In the absence of specific toxicity data, a conservative approach is warranted, treating the compound as potentially harmful if swallowed or inhaled.
Table 1: Hazard Profile and Recommended Precautions for 2-Methyl-1H-benzimidazol-7-amine (Inferred)
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[2] | Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness), lab coat. |
| Eye Contact | Causes serious eye irritation.[2] | Safety glasses with side-shields or chemical safety goggles. |
| Inhalation | May cause respiratory tract irritation.[2] | Use in a well-ventilated area or with a chemical fume hood. For bulk quantities or dusty conditions, a NIOSH-approved respirator may be necessary. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 2-Methyl-1H-benzimidazol-7-amine requires a systematic approach to minimize exposure and ensure regulatory compliance. The following workflow provides a comprehensive guide for laboratory personnel.
Figure 1. Decision workflow for the proper segregation and disposal of 2-Methyl-1H-benzimidazol-7-amine waste.
Personal Protective Equipment (PPE)
Before handling any waste containing 2-Methyl-1H-benzimidazol-7-amine, it is crucial to wear the appropriate PPE as outlined in Table 1. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses.
Waste Collection and Segregation
Solid Waste:
-
Uncontaminated Materials: Items such as clean weighing paper, and outer gloves that have not come into contact with the chemical can be disposed of in the regular laboratory trash.
-
Contaminated Solids: Any material actively contaminated with 2-Methyl-1H-benzimidazol-7-amine, such as filter paper, absorbent pads from spills, and contaminated gloves, must be treated as hazardous waste.
-
Carefully place these materials into a designated, leak-proof, and clearly labeled hazardous solid waste container.[1] The label should include "Hazardous Waste," the chemical name, and the date of accumulation.
-
Liquid Waste:
-
Aqueous Solutions: Solutions containing 2-Methyl-1H-benzimidazol-7-amine should be collected in a designated hazardous liquid waste container. Due to the basic nature of the amine group, these solutions will likely be basic. While neutralization is a common practice in chemical synthesis to precipitate benzimidazole derivatives from acidic solutions, for disposal purposes, it is generally recommended to avoid chemical treatments unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3] Mixing with other waste streams should be avoided to prevent unknown chemical reactions.
-
Organic Solvent Solutions: Solutions of the compound in organic solvents must be collected in a separate, appropriately labeled hazardous liquid waste container compatible with the solvent used. Do not mix with aqueous or other incompatible waste streams.
Spill Management Protocol
In the event of a small spill of solid 2-Methyl-1H-benzimidazol-7-amine:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Contain the Spill: Carefully sweep up the solid material, avoiding the generation of dust.[1] A HEPA-filtered vacuum can also be used for larger quantities.
-
Collect the Waste: Place the collected material into a labeled hazardous solid waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The choice of wetting agent should be a solvent in which the compound is soluble (e.g., ethanol, methanol) followed by a final wash with soap and water. All cleaning materials must be disposed of as hazardous solid waste.
Regulatory Compliance and Final Disposal
All chemical waste must be managed in accordance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous waste.[1]
-
Waste Determination: As a generator of the waste, you are responsible for determining if it is hazardous. Given the irritant nature of this class of compounds, it is prudent to manage it as hazardous waste. Some benzimidazole derivatives are listed under EPA's hazardous waste codes.[4][5]
-
Container Management: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated, and secondary containment area.
-
Final Disposal: The ultimate disposal of 2-Methyl-1H-benzimidazol-7-amine waste should be handled by a licensed hazardous waste disposal company.[6][7] Your institution's EHS department will coordinate the pickup and disposal of your properly labeled and sealed waste containers.
The Causality of Prudent Disposal
The procedures outlined in this guide are designed to mitigate the specific risks associated with 2-Methyl-1H-benzimidazol-7-amine. The emphasis on avoiding dust generation stems from the respiratory irritation potential of fine chemical powders.[1][2] The segregation of waste streams is critical to prevent potentially hazardous reactions in the waste container. For instance, mixing an amine-containing waste with an acidic waste stream could lead to an exothermic neutralization reaction.
The recommendation to consult with your EHS department is not merely a procedural formality. EHS professionals are experts in interpreting complex regulations and have established protocols for the safe and compliant disposal of chemical waste at your specific institution. They can provide guidance on the appropriate waste codes and any institution-specific procedures.
By adhering to these guidelines, researchers can ensure that their innovative work is conducted in a manner that is safe for themselves, their colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Environmental Fate and Ecological Risk Assessment for the Registration of Pyraclonil. Retrieved from [Link]
-
Elsevier. (n.d.). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
MDPI. (n.d.). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
YouTube. (2020). Benzimidazole : Organic Synthesis. Retrieved from [Link]
-
IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (2021). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
